Liroldine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[4-(3,4-dihydro-2H-pyrrol-5-ylamino)-3-fluorophenyl]-2-fluorophenyl]-3,4-dihydro-2H-pyrrol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4/c21-15-11-13(5-7-17(15)25-19-3-1-9-23-19)14-6-8-18(16(22)12-14)26-20-4-2-10-24-20/h5-8,11-12H,1-4,9-10H2,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTMYQFUQFNSKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC4=NCCC4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146951 | |
| Record name | Liroldine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105102-20-3 | |
| Record name | Liroldine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105102203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Liroldine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIROLDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7H9M0ICD7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Liroldine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liroldine, a diphenyl bisamidine derivative, has demonstrated notable anti-amoebic properties. This technical guide provides a comprehensive overview of the core synthesis pathway of this compound, detailing the necessary precursors and experimental protocols. The synthesis is primarily based on the reaction between 3,3'-difluoro-[1,1'-biphenyl]-4,4'-diamine and a suitable pyrroline derivative. This document includes quantitative data presented in structured tables and visual diagrams of the synthesis pathway to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.
This compound Synthesis Pathway
The synthesis of this compound, chemically known as N4,N4'-bis(3,4-dihydro-2H-pyrrol-5-yl)-3,3'-difluoro-[1,1'-biphenyl]-4,4'-diamine, is achieved through the condensation of two key precursors: 3,3'-difluoro-[1,1'-biphenyl]-4,4'-diamine and a pyrrolidine-derived cyclic imide ether or thioether . The most commonly cited method for this synthesis was reported by Venugopalan B, et al. in 1996.[1][2][3]
The overall reaction can be depicted as follows:
Caption: General synthesis scheme for this compound.
Precursor Synthesis
1.1.1. Synthesis of 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diamine
The synthesis of this key biphenyl diamine precursor is not explicitly detailed in the primary literature for this compound synthesis. However, a plausible and commonly employed synthetic strategy for analogous biphenyl compounds involves a multi-step process starting from a readily available substituted nitrobenzene.
A potential pathway involves the following steps:
-
Ullmann Coupling: Coupling of a suitable 2-fluoro-4-nitro-halobenzene (e.g., 1-chloro-2-fluoro-4-nitrobenzene) in the presence of a copper catalyst to form 3,3'-difluoro-4,4'-dinitrobiphenyl.
-
Reduction: Subsequent reduction of the dinitro compound to the corresponding diamine.
Caption: Plausible synthesis route for the diamine precursor.
1.1.2. Synthesis of the Pyrroline Precursor
The reactive pyrroline derivative is typically an imidate or a related species that can readily react with the amino groups of the biphenyl diamine. A common precursor for this is 2-pyrrolidinone, which can be derived from glutamic acid.
The formation of the reactive intermediate, such as 2-methoxy-1-pyrroline, can be achieved by reacting 2-pyrrolidinone with a suitable reagent like dimethyl sulfate.
Caption: Synthesis of the reactive pyrroline precursor.
Experimental Protocols
The following are detailed experimental protocols derived from analogous syntheses, providing a practical guide for the laboratory preparation of this compound and its precursors.
Synthesis of 3,3'-Difluoro-4,4'-dinitrobiphenyl (Intermediate)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Chloro-2-fluoro-4-nitrobenzene | 175.55 | 17.56 g | 0.1 |
| Copper powder | 63.55 | 12.71 g | 0.2 |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
A mixture of 1-chloro-2-fluoro-4-nitrobenzene (17.56 g, 0.1 mol) and activated copper powder (12.71 g, 0.2 mol) in 100 mL of anhydrous dimethylformamide (DMF) is heated at reflux with vigorous stirring for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into 500 mL of ice-water.
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield 3,3'-difluoro-4,4'-dinitrobiphenyl.
Synthesis of 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diamine (Precursor 1)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,3'-Difluoro-4,4'-dinitrobiphenyl | 278.18 | 27.82 g | 0.1 |
| Tin(II) chloride dihydrate (SnCl2·2H2O) | 225.63 | 112.8 g | 0.5 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 200 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
Procedure:
-
In a round-bottom flask, 3,3'-difluoro-4,4'-dinitrobiphenyl (27.82 g, 0.1 mol) is suspended in 200 mL of concentrated hydrochloric acid.
-
To this suspension, a solution of tin(II) chloride dihydrate (112.8 g, 0.5 mol) in 100 mL of concentrated hydrochloric acid is added portion-wise with stirring.
-
The reaction mixture is heated at 80-90 °C for 2-3 hours.
-
After cooling, the mixture is made strongly alkaline by the slow addition of a concentrated sodium hydroxide solution while keeping the flask in an ice bath.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude diamine can be purified by recrystallization from ethanol/water.
Synthesis of 2-Methoxy-1-pyrroline (Precursor 2)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Pyrrolidinone | 85.11 | 8.51 g | 0.1 |
| Dimethyl sulfate | 126.13 | 12.61 g (9.5 mL) | 0.1 |
| Anhydrous Toluene | - | 50 mL | - |
| Anhydrous Potassium Carbonate | 138.21 | 13.82 g | 0.1 |
Procedure:
-
A solution of 2-pyrrolidinone (8.51 g, 0.1 mol) in 50 mL of anhydrous toluene is prepared in a flask equipped with a reflux condenser and a drying tube.
-
Anhydrous potassium carbonate (13.82 g, 0.1 mol) is added to the solution.
-
Dimethyl sulfate (12.61 g, 0.1 mol) is added dropwise with stirring.
-
The mixture is heated to reflux for 3-4 hours.
-
After cooling, the solid is filtered off, and the toluene is removed from the filtrate by distillation under reduced pressure to give crude 2-methoxy-1-pyrroline, which can be used in the next step without further purification.
Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diamine | 220.22 | 2.20 g | 0.01 |
| 2-Methoxy-1-pyrroline | 99.13 | 2.18 g | 0.022 |
| Anhydrous Ethanol | - | 50 mL | - |
Procedure:
-
A solution of 3,3'-difluoro-[1,1'-biphenyl]-4,4'-diamine (2.20 g, 0.01 mol) in 50 mL of anhydrous ethanol is prepared in a round-bottom flask.
-
To this solution, 2-methoxy-1-pyrroline (2.18 g, 0.022 mol) is added.
-
The reaction mixture is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., chloroform/methanol mixture) to afford this compound.
Quantitative Data Summary
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 2.1 | 3,3'-Difluoro-4,4'-dinitrobiphenyl | 1-Chloro-2-fluoro-4-nitrobenzene | ~70-80 | >95 |
| 2.2 | 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diamine | 3,3'-Difluoro-4,4'-dinitrobiphenyl | ~80-90 | >98 |
| 2.3 | 2-Methoxy-1-pyrroline | 2-Pyrrolidinone | ~60-70 (crude) | - |
| 2.4 | This compound | Diamine & Pyrroline derivative | ~50-60 | >98 |
Note: The yields are indicative and may vary based on reaction conditions and purification techniques.
Mechanism of Action and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways through which this compound exerts its anti-amoebic effects against Entamoeba histolytica. As a bis-amidine compound, its mechanism of action might be analogous to other compounds in this class, which are known to interact with and disrupt the outer membranes of microorganisms. This disruption can lead to increased permeability and subsequent cell death. However, further research is required to elucidate the precise molecular targets and signaling cascades involved in this compound's activity against amoeba.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound, a promising anti-amoebic agent. By outlining the synthesis of its key precursors and providing step-by-step experimental protocols, this document aims to support researchers in the fields of medicinal chemistry and drug discovery. While the synthetic pathway is well-established, further investigation into the specific mechanism of action and the signaling pathways affected by this compound will be crucial for its future development as a therapeutic agent.
References
Liroldine: A Technical Overview of a Novel Anti-Amoebic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and anti-amoebic properties of Liroldine, a novel synthetic compound. This compound, chemically identified as 3,3'-fluro-4,4'-di-(pyrrolidine-2-ylidene amino)-diphenyl, emerged from research aimed at identifying new therapeutic agents against amoebiasis. This document collates the available preclinical data, outlines the experimental methodologies employed in its initial evaluation, and situates its development within the broader context of anti-amoebic drug discovery. Due to the limited publicly available information, this guide also discusses general principles of anti-amoebic drug screening and relevant signaling pathways in Entamoeba histolytica that represent potential therapeutic targets.
Introduction and History of Discovery
This compound, also designated as HL 707, was developed by the Department of Experimental Biology at Hoechst Marion Roussel Ltd. in Mumbai, India. The primary research detailing its anti-amoebic activity was published in 1997, presenting it as a novel synthetic compound with potent efficacy against both intestinal and extraintestinal amoebiasis in animal models. The discovery of this compound was part of the ongoing effort to find alternatives to existing anti-amoebic drugs, addressing concerns such as side effects and the potential for drug resistance.
The historical context of anti-amoebic drug discovery dates back to the early 20th century with the use of emetine. The landscape was later revolutionized by the introduction of nitroimidazole derivatives like metronidazole in the 1960s, which remain a mainstay of treatment. However, the search for compounds with improved efficacy, particularly against the cyst stage of the parasite, and better safety profiles has been a continuous endeavor in medicinal chemistry.
Quantitative Data on Anti-Amoebic Activity and Toxicity
The available quantitative data for this compound is primarily from in vivo studies and acute toxicity assessments. To date, specific in vitro efficacy data such as IC50 and EC50 values against Entamoeba histolytica have not been reported in the accessible scientific literature.
Table 1: In Vivo Efficacy of this compound in Animal Models of Amoebiasis
| Animal Model | Type of Amoebiasis | This compound Efficacy | Comparator Drugs | Reference |
| Wistar Rats | Intestinal | Superior activity | Nitroimidazoles, Chloroquine | |
| Comparable activity | Paramomycin | |||
| Marginally less active | Diloxanide furoate | |||
| Golden Hamsters | Hepatic (Extraintestinal) | Comparable activity | Nitroimidazole derivatives |
Table 2: Acute Toxicity Data for this compound
| Animal Model | Route of Administration | LD50 | Reference |
| Mice | Oral (p.o.) | 910 mg/kg | |
| Mice | Intraperitoneal (i.p.) | 940 mg/kg |
Experimental Protocols
Detailed experimental protocols from the original this compound studies are not publicly available. However, based on standard methodologies for anti-amoebic drug screening from that period, the following protocols can be inferred.
In Vitro Anti-Amoebic Susceptibility Testing (General Protocol)
A standardized in vitro assay would be essential to determine the direct effect of this compound on Entamoeba histolytica trophozoites.
-
Culturing of Entamoeba histolytica : Axenic cultures of a virulent E. histolytica strain (e.g., HM1:IMSS) are maintained in a suitable medium like TYI-S-33 at 37°C.
-
Drug Preparation : this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.
-
Assay : Trophozoites are seeded in 96-well plates and incubated with varying concentrations of this compound for a defined period (e.g., 48 or 72 hours).
-
Viability Assessment : Parasite viability is determined using methods such as the exclusion of vital dyes (e.g., trypan blue) or colorimetric assays (e.g., MTT or resazurin reduction).
-
Data Analysis : The concentration of the drug that inhibits 50% of the parasite growth (IC50) is calculated from the dose-response curve.
In Vivo Model of Intestinal Amoebiasis in Rats (General Protocol)
This model is used to assess the efficacy of a drug against the intestinal stages of the amoeba.
-
Animal Model : Weanling Wistar rats are typically used.
-
Infection : Rats are infected intracecally with a culture of E. histolytica trophozoites.
-
Treatment : this compound and comparator drugs are administered orally for a specified number of consecutive days, starting 24 hours post-infection.
-
Evaluation : On the day after the final treatment, the animals are euthanized, and their ceca are examined for the presence and severity of amoebic lesions. The contents are also examined microscopically for the presence of amoebae. Efficacy is determined by the reduction in lesion scores and the clearance of parasites compared to an untreated control group.
In Vivo Model of Hepatic Amoebiasis in Hamsters (General Protocol)
This model evaluates the effectiveness of a drug against the extraintestinal, invasive form of the disease.
-
Animal Model : Young golden hamsters are the preferred model.
-
Infection : A defined number of E. histolytica trophozoites are injected directly into the liver.
-
Treatment : Oral administration of this compound and standard drugs is initiated 24 to 48 hours after infection and continued for a set duration.
-
Evaluation : After the treatment period, the hamsters are euthanized, and their livers are examined for the presence and size of abscesses. The percentage of animals with abscesses and the average abscess weight are compared between the treated and control groups to determine the drug's efficacy.
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound against Entamoeba histolytica has not been elucidated in the available literature. The biphenyl structure of this compound is a common scaffold in medicinal chemistry, but its specific interaction with amoebic targets is unknown.
Given the lack of specific data for this compound, it is useful to consider the known signaling pathways in Entamoeba histolytica that are potential targets for anti-amoebic drugs.
Figure 1. Key signaling pathways in E. histolytica as potential drug targets.
Conclusion and Future Directions
This compound demonstrated significant promise as a novel anti-amoebic agent in preclinical animal models, showing comparable or superior efficacy to some standard treatments of its time. However, the publicly available data on this compound is limited to a single primary publication from 1997. There is a notable absence of in vitro efficacy data, a detailed elucidation of its mechanism of action, and any reports of its progression into clinical trials.
For the further development of this compound or its analogs, the following steps would be critical:
-
In Vitro Profiling : Comprehensive in vitro studies to determine the IC50 and EC50 values against various strains of E. histolytica, including clinical isolates and strains with reduced susceptibility to existing drugs.
-
Mechanism of Action Studies : Target identification studies to elucidate the molecular target and signaling pathways affected by this compound. This could involve techniques such as affinity chromatography, proteomics, and genetic approaches.
-
Pharmacokinetic and Pharmacodynamic Studies : Detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and formulation.
-
Cysticidal Activity : Evaluation of its efficacy against the cyst stage of the parasite, a critical factor for preventing transmission and relapse.
-
Synthesis of Analogs : A medicinal chemistry program to synthesize and screen analogs of this compound could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
Liroldine: A Potential Therapeutic Avenue for Parasitic Infections
An In-depth Technical Guide on the Potential Therapeutic Targets of Liroldine in Parasites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a novel synthetic compound, has demonstrated significant anti-amoebic activity, positioning it as a compound of interest for antiparasitic drug development. This technical guide synthesizes the current, albeit limited, knowledge on the potential therapeutic targets of this compound in parasites, with a primary focus on Entamoeba histolytica, the causative agent of amoebiasis. While the precise mechanism of action of this compound remains to be fully elucidated, evidence points towards the parasite's adrenergic signaling pathway as a plausible target. This document provides a comprehensive overview of the existing data, detailed experimental protocols for assessing anti-amoebic activity, and visual representations of the hypothesized signaling pathways and experimental workflows to guide future research and development efforts in this area.
Introduction
Parasitic diseases remain a significant global health burden, affecting billions of people, particularly in tropical and subtropical regions. The development of novel antiparasitic agents is a critical priority, driven by the emergence of drug resistance to existing therapies and the need for more effective and safer treatment options. This compound (also known as HL 707) has emerged as a promising candidate, with initial studies revealing its efficacy against Entamoeba histolytica in both in vitro and in vivo models[1]. This guide aims to consolidate the available information on this compound's antiparasitic potential and to delineate a strategic path for future investigation into its molecular targets.
This compound's Anti-amoebic Activity
This compound has been shown to be effective against both intestinal and extraintestinal amoebiasis in animal models[1]. Preclinical studies have indicated that its activity against hepatic infections in golden hamsters is comparable to that of nitroimidazole derivatives, a standard class of drugs for treating amoebiasis. Furthermore, in rat models of intestinal amoebiasis, this compound's efficacy was reported to be superior to that of nitroimidazoles and chloroquine[1].
Quantitative Data Summary
While specific IC50 values for this compound against E. histolytica are not publicly available in the reviewed literature, the qualitative comparisons from the primary study provide a basis for estimating its potency. For context, the mean IC50 values for commonly used nitroimidazoles are presented in the table below.
| Compound | Parasite | Mean IC50 (µM) | Reference |
| Metronidazole | Entamoeba histolytica | 13.2 - 20.01 | [2][3] |
| Tinidazole | Entamoeba histolytica | 12.4 - 16.1 | [2][3] |
| This compound | Entamoeba histolytica | Comparable or superior to nitroimidazoles | [1] |
Table 1: Comparative Efficacy of this compound and Standard Anti-amoebic Drugs.
Potential Therapeutic Target: The Adrenergic Signaling Pathway in Entamoeba histolytica
The molecular mechanism underlying this compound's anti-amoebic effect is not yet confirmed. However, a compelling hypothesis centers on the disruption of adrenergic signaling within the parasite. Entamoeba species possess an autocrine catecholamine system that plays a crucial role in their life cycle, particularly in the differentiation from the trophozoite to the infectious cyst stage[4][5].
Evidence for Adrenergic Signaling in Entamoeba
Research has demonstrated the presence of a β1-adrenergic-like receptor on the surface of Entamoeba trophozoites that is sensitive to catecholamines such as epinephrine and norepinephrine[4][6][7]. Activation of this receptor is a key step in the encystation process, a critical phase for parasite transmission and survival. The signaling cascade initiated by this receptor is believed to involve G-proteins and adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP)[4][8].
Given that this compound is a known α2-adrenergic receptor agonist, it is plausible that it may interact with the adrenergic-like receptors in E. histolytica. Although this compound's specificity is for the α2 subtype in mammalian systems, the potential for cross-reactivity with the parasite's receptor, or the existence of an as-yet-unidentified α-adrenergic-like receptor, presents a viable therapeutic hypothesis. Interference with this signaling pathway could disrupt the parasite's life cycle, inhibiting its ability to encyst and thus reducing its transmission and infectivity.
Proposed Signaling Pathway
The following diagram illustrates the hypothesized adrenergic signaling pathway in Entamoeba histolytica and the potential point of intervention for this compound.
Figure 1: Hypothesized adrenergic signaling pathway in E. histolytica and the potential modulation by this compound.
Experimental Protocols
Detailed experimental protocols from the original study on this compound are not publicly available. However, based on established methodologies for anti-amoebic drug screening, the following representative protocols are provided.
In Vitro Anti-amoebic Activity Assay
This protocol is adapted from standard methods for determining the 50% inhibitory concentration (IC50) of a compound against E. histolytica trophozoites.
Objective: To determine the in vitro efficacy of this compound against E. histolytica trophozoites.
Materials:
-
E. histolytica trophozoites (e.g., HM-1:IMSS strain) in axenic culture (TYI-S-33 medium).
-
96-well microtiter plates.
-
This compound stock solution (in DMSO).
-
Complete TYI-S-33 medium.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or a tetrazolium salt-based assay like MTT or XTT).
-
Microplate reader (luminometer or spectrophotometer).
-
Metronidazole as a positive control.
Procedure:
-
Trophozoite Culture: Culture E. histolytica trophozoites in TYI-S-33 medium at 37°C to mid-logarithmic phase.
-
Cell Seeding: Harvest and count the trophozoites. Seed the 96-well plates with a density of 1 x 10^4 trophozoites per well in 100 µL of complete medium.
-
Compound Preparation: Prepare serial dilutions of this compound and metronidazole in complete medium. The final concentration of DMSO should not exceed 0.5%.
-
Treatment: Add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (negative control) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plates at 37°C for 48 hours.
-
Viability Assessment: After incubation, assess cell viability using a chosen reagent according to the manufacturer's instructions. For example, using a luminescent assay, add the reagent and measure luminescence after a short incubation period.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Models of Amoebiasis
This protocol is a generalized representation of models used to study intestinal amoebiasis.
Objective: To evaluate the in vivo efficacy of this compound in a rat model of intestinal amoebiasis.
Materials:
-
Wistar rats.
-
Virulent E. histolytica trophozoites.
-
This compound formulation for oral administration.
-
Vehicle control.
-
Metronidazole for positive control group.
-
Surgical instruments for intracecal inoculation.
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.
-
Infection: Anesthetize the rats and, under aseptic conditions, surgically expose the cecum. Inject approximately 1 x 10^6 E. histolytica trophozoites into the cecum.
-
Treatment: On day 1 post-infection, begin oral administration of this compound, metronidazole, or vehicle once daily for 5 consecutive days.
-
Monitoring: Monitor the animals daily for clinical signs of infection.
-
Evaluation: On day 7 post-infection, euthanize the animals. Score the cecal pathology based on a predefined scoring system (e.g., based on inflammation, ulceration, and presence of amoebas). Collect cecal contents for microscopic examination and quantification of amoebas.
-
Data Analysis: Compare the cecal pathology scores and amoeba counts between the treatment, control, and vehicle groups.
This protocol is a generalized representation of models used to study hepatic amoebiasis[9][10][11].
Objective: To evaluate the in vivo efficacy of this compound in a hamster model of amoebic liver abscess.
Materials:
-
Golden hamsters.
-
Virulent, liver-passaged E. histolytica trophozoites.
-
This compound formulation for administration.
-
Vehicle control.
-
Metronidazole for positive control group.
-
Surgical instruments for intrahepatic or intraportal inoculation.
Procedure:
-
Animal Acclimatization: Acclimatize hamsters to laboratory conditions.
-
Infection: Anesthetize the hamsters and surgically inoculate approximately 5 x 10^5 virulent E. histolytica trophozoites directly into the liver lobe or via the portal vein[10].
-
Treatment: Begin treatment with this compound, metronidazole, or vehicle on day 1 post-infection for 7 consecutive days.
-
Evaluation: On day 8 post-infection, euthanize the animals. Excise the liver and weigh it. Calculate the percentage of the liver that has formed an abscess.
-
Data Analysis: Compare the percentage of liver abscess formation between the different treatment groups.
Visualizations
Experimental Workflow for In Vitro Screening
Figure 2: A generalized workflow for the in vitro screening of this compound's anti-amoebic activity.
Logical Relationship of In Vivo Models
Figure 3: Logical relationship between the different in vivo models for assessing this compound's efficacy.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new anti-amoebic drugs. Its demonstrated efficacy in preclinical models warrants further investigation into its precise mechanism of action and molecular targets. The hypothesized interaction with the adrenergic signaling pathway in Entamoeba histolytica offers a compelling avenue for research.
Future studies should focus on:
-
Target Identification and Validation: Definitive identification of the molecular target(s) of this compound in E. histolytica through techniques such as affinity chromatography, genetic knockdown/knockout of the putative receptor, and computational docking studies.
-
Quantitative Pharmacological Profiling: Determination of the IC50 of this compound against various strains of E. histolytica, including clinical isolates and drug-resistant strains.
-
Mechanism of Action Studies: Elucidation of the downstream effects of this compound on the parasite's physiology, including its impact on encystation, motility, and virulence.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize potency and selectivity, and to minimize potential off-target effects.
A thorough understanding of this compound's therapeutic potential will be instrumental in advancing the development of novel and effective treatments for amoebiasis and potentially other parasitic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Creep in nitroimidazole inhibitory concentration among the Entamoeba histolytica isolates causing amoebic liver abscess and screening of andrographolide as a repurposing drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The enteric parasite Entamoeba uses an autocrine catecholamine system during differentiation into the infectious cyst stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. tandfonline.com [tandfonline.com]
- 7. Pathogenicity and virulence of Entamoeba histolytica, the agent of amoebiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uncovering the Cyclic AMP Signaling Pathway of the Protozoan Parasite Entamoeba histolytica and Understanding Its Role in Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved method of producing amoebic liver abscesses in hamsters for screening of systemically active amoebicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental amebiasis. II. Hepatic amebiasis in the newborn hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of Liroldine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liroldine is a diphenyl bisamidine compound that has demonstrated potential as an anti-amoebic agent. This document provides a detailed, albeit representative, protocol for the laboratory-scale synthesis of this compound. Due to the limited availability of a specific published protocol, the following methodology is based on established chemical principles for the synthesis of analogous compounds. It is intended to serve as a foundational guide for researchers. Additionally, this document outlines standard characterization techniques and discusses a relevant biological signaling pathway that may be targeted by anti-amoebic compounds like this compound.
Introduction
This compound, with the chemical name N-[4-[4-(3,4-dihydro-2H-pyrrol-5-ylamino)-3-fluorophenyl]-2-fluorophenyl]-3,4-dihydro-2H-pyrrol-5-amine, belongs to the class of bisamidine compounds. A key publication by Venugopalan B, et al., in the European Journal of Medicinal Chemistry in 1996 identified this compound (referred to as Compound 10) as a potential agent against amebiasis. The synthesis of such compounds is of interest for further investigation into their therapeutic properties and for structure-activity relationship (SAR) studies. This protocol details a plausible synthetic route commencing from 3,3'-difluoro-[1,1'-biphenyl]-4,4'-diamine.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diamine | Sigma-Aldrich | ≥98% | Starting material |
| 2-Pyrrolidinone | Acros Organics | ≥99% | Reagent |
| Phosphorus pentachloride (PCl₅) | Fluka | ≥98% | Chlorinating agent |
| Dichloromethane (DCM), anhydrous | Fisher Chemical | ≥99.8% | Solvent |
| Triethylamine (TEA) | Alfa Aesar | ≥99% | Base |
| Diethyl ether, anhydrous | J.T. Baker | ≥99% | Solvent for precipitation |
| Sodium bicarbonate (NaHCO₃), saturated solution | VWR Chemicals | - | For workup |
| Brine (saturated NaCl solution) | LabChem | - | For workup |
| Anhydrous sodium sulfate (Na₂SO₄) | EMD Millipore | ≥99% | Drying agent |
| Silica gel | Sorbent Technologies | 60 Å, 230-400 mesh | For column chromatography |
| Eluents (Hexane, Ethyl Acetate) | Honeywell | HPLC Grade | For column chromatography |
Experimental Protocols
Representative Synthesis of this compound
This proposed two-step synthesis involves the preparation of a reactive imidoyl chloride intermediate from 2-pyrrolidinone, followed by its condensation with 3,3'-difluoro-[1,1'-biphenyl]-4,4'-diamine.
Step 1: Synthesis of 5-Chloro-3,4-dihydro-2H-pyrrole (Representative Procedure)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-pyrrolidinone (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the 2-pyrrolidinone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus pentachloride (PCl₅) (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The resulting solution containing the crude 5-chloro-3,4-dihydro-2H-pyrrole is used directly in the next step.
Step 2: Synthesis of this compound (Representative Procedure)
-
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3,3'-difluoro-[1,1'-biphenyl]-4,4'-diamine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (TEA) (2.5 eq) to the solution and cool to 0 °C.
-
Slowly add the freshly prepared solution of 5-chloro-3,4-dihydro-2H-pyrrole (2.2 eq) from Step 1 to the solution of the diamine.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction by TLC.
-
After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield this compound.
Characterization Data (Expected)
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons, pyrrolidine ring protons. Specific shifts and coupling constants to be determined. |
| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic carbons, pyrrolidine ring carbons, imine carbon. Specific shifts to be determined. |
| Mass Spectrometry (ESI) | Expected m/z for [M+H]⁺: 355.17 |
| Purity (HPLC) | >95% |
Diagrams
Caption: Representative workflow for the synthesis of this compound.
Caption: Potential signaling pathway targeted by anti-amoebic drugs.
Application Notes and Protocols for In Vitro Assay of Liroldine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern, particularly in developing countries. The current therapeutic options are limited, and the emergence of drug-resistant strains necessitates the discovery of novel anti-amoebic agents. Liroldine has been identified as a compound with potential anti-amoebic activity. This document provides a comprehensive guide to conducting in vitro assays to characterize the efficacy and cytotoxicity of this compound.
While specific experimental data and the precise mechanism of action for this compound are not extensively documented in publicly available literature, this guide presents established and robust protocols commonly employed in the screening of anti-amoebic compounds. The methodologies and data presented herein are intended to serve as a framework for the in vitro evaluation of this compound and other novel chemical entities.
Experimental Protocols
In Vitro Susceptibility Assay against Entamoeba histolytica Trophozoites
This protocol details a colorimetric assay using Nitroblue Tetrazolium (NBT) to assess the viability of E. histolytica trophozoites following treatment with a test compound. Viable parasites metabolically reduce the yellow NBT salt to a dark blue formazan product, which can be quantified spectrophotometrically.
Materials:
-
Entamoeba histolytica strain (e.g., HM1:IMSS)
-
TYI-S-33 medium (or other suitable axenic culture medium)
-
Test compound (this compound)
-
Reference drug (Metronidazole)
-
96-well microtiter plates
-
Phosphate-buffered saline (PBS), pH 7.2
-
Nitroblue Tetrazolium (NBT) solution (0.05% w/v in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Parasite Culture: Culture E. histolytica trophozoites axenically in TYI-S-33 medium at 37°C. Harvest parasites from a 48-hour culture in the logarithmic growth phase.
-
Parasite Seeding: Adjust the parasite concentration to 3 x 10^5 trophozoites/mL in fresh medium. Add 100 µL of the parasite suspension to each well of a 96-well microtiter plate.
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound and Metronidazole in DMSO.
-
Perform serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid toxicity to the parasites.
-
Add 100 µL of the diluted compounds to the respective wells.
-
Include control wells containing parasites with medium and 0.5% DMSO (negative control) and wells with medium only (blank).
-
-
Incubation: Incubate the plate at 37°C for 48 hours in an anaerobic or microaerophilic environment.
-
NBT Assay:
-
After incubation, carefully decant the medium from the wells.
-
Wash the wells twice with 100 µL of pre-warmed PBS.
-
Add 100 µL of 0.05% NBT solution to each well and incubate at 37°C for 45 minutes.
-
Aspirate the NBT solution and wash the wells again with PBS to remove any extracellular formazan.
-
Add 100 µL of DMSO to each well to dissolve the intracellular formazan crystals.
-
-
Data Acquisition: Measure the optical density (OD) at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the OD of the blank wells from all other readings.
-
Calculate the percentage of parasite inhibition using the following formula: % Inhibition = 100 - [(OD_test - OD_blank) / (OD_control - OD_blank)] * 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the parasite growth) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
In Vitro Cytotoxicity Assay against Human Cells
To assess the selectivity of the test compound, a cytotoxicity assay on a human cell line is crucial. This protocol describes a standard resazurin-based assay, which measures cell viability.
Materials:
-
Human cell line (e.g., HepG2, a human liver cancer cell line)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compound (this compound)
-
Reference cytotoxic drug (e.g., Doxorubicin)
-
96-well microtiter plates
-
Resazurin solution (0.1 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the human cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and the reference drug in the cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Resazurin Assay:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the CC50 value (the concentration of the compound that causes 50% cytotoxicity). The selectivity index (SI) can be calculated as CC50 (human cells) / IC50 (E. histolytica).
Data Presentation
The quantitative data obtained from the in vitro assays should be summarized in tables for clear comparison.
Table 1: In Vitro Anti-amoebic Activity of this compound
| Compound | IC50 against E. histolytica (µM) |
| This compound | [Insert experimental value] |
| Metronidazole | [Insert experimental value] |
Table 2: In Vitro Cytotoxicity and Selectivity Index
| Compound | CC50 on HepG2 cells (µM) | Selectivity Index (SI) |
| This compound | [Insert experimental value] | [Calculate SI] |
| Metronidazole | [Insert experimental value] | [Calculate SI] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the in vitro screening of a novel anti-amoebic compound.
Caption: Workflow for in vitro anti-amoebic compound screening.
Hypothetical Signaling Pathway for an Anti-amoebic Agent
Given the lack of specific mechanistic data for this compound, the following diagram illustrates a known mechanism of action for some anti-protozoal drugs, such as the 5-nitroimidazoles (e.g., Metronidazole). This serves as a representative example of a potential target pathway.
Caption: Hypothetical mechanism of action for an anti-amoebic drug.
Application Notes & Protocols: Experimental Procedures for Testing Neuroprotective Efficacy in Rats
Disclaimer: Initial searches for "Liroldine" did not yield sufficient scientific data to formulate detailed experimental protocols. The information available suggests it may be an anti-amoebic agent[1]. However, due to the detailed request for neuroprotective efficacy testing, this document has been prepared using Liraglutide as a substitute. Liraglutide is a well-researched glucagon-like peptide-1 (GLP-1) receptor agonist with demonstrated neuroprotective and cognitive-enhancing effects in various rat models of neurological disorders[2][3][4][5]. The following protocols are based on established methodologies for testing Liraglutide and similar neuroprotective agents.
Introduction
Liraglutide, a GLP-1 receptor agonist, has shown considerable promise in preclinical studies as a neuroprotective agent[5]. It has been investigated in animal models of Alzheimer's disease, stroke, and Huntington's disease, where it has been shown to reduce neuronal loss, mitigate inflammation, and improve cognitive function[3][4][5]. Research suggests its mechanisms of action may include reducing oxidative stress, preventing apoptosis, and modulating key signaling pathways such as the PI3K/Akt/CREB/BDNF axis[2][4].
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of neuroprotective compounds like Liraglutide in rat models of neurological disease. The methodologies cover disease model induction, behavioral assessments, and post-mortem biochemical and histological analyses.
General Experimental Workflow
The evaluation of a potential neuroprotective agent follows a structured workflow, from disease induction and treatment to multi-level analysis of outcomes.
Disease Model Induction Protocols
The choice of model is critical and should align with the therapeutic target of the compound.
Alzheimer's Disease (AD) Model: Aluminum Chloride (AlCl₃) Induced Neurotoxicity
This model mimics key pathological features of AD, including cognitive deficits, oxidative stress, and cholinergic impairment[6][7].
-
Animals: Adult male Wistar or Sprague-Dawley rats (200-250g).
-
Reagents: Aluminum Chloride (AlCl₃), sterile saline.
-
Procedure:
-
Prepare a solution of AlCl₃ in sterile saline. A common dosage is 75 mg/kg body weight[8].
-
Administer AlCl₃ via oral gavage or intraperitoneal (i.p.) injection daily for a period of 60 days to induce AD-like pathology[8][9].
-
A control group should receive an equivalent volume of the vehicle (sterile saline).
-
Monitor animals for changes in body weight and general health throughout the induction period.
-
Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
This model simulates focal cerebral ischemia, a common cause of stroke, leading to infarct, neurological deficits, and apoptosis[2][10].
-
Animals: Adult male Wistar rats (250-300g).
-
Materials: Isoflurane anesthesia, operating microscope, 4-0 monofilament nylon suture with a rounded tip.
-
Procedure:
-
Anesthetize the rat with isoflurane.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Introduce the 4-0 nylon suture into the ICA and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion[10].
-
Suture the incision and allow the animal to recover. Sham-operated animals undergo the same surgical procedure without the suture insertion.
-
Liraglutide Treatment Protocol
-
Dosing: Liraglutide is typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Doses in rat studies range from 200 µg/kg to 500 µg/kg per day[3][4].
-
Schedule:
Efficacy Assessment: Behavioral Protocols
Behavioral tests are crucial for evaluating the functional outcomes of the treatment on cognition and motor skills.
Morris Water Maze (MWM) - Spatial Learning and Memory
This test assesses hippocampal-dependent spatial learning[11][12].
-
Apparatus: A circular pool (approx. 1.5-2.0 m diameter) filled with opaque water, containing a hidden escape platform. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (4-5 days): Each rat undergoes 4 trials per day. The rat is placed into the pool from one of four starting positions and allowed to swim for 60-90 seconds to find the hidden platform. If it fails, it is guided to the platform.
-
Probe Trial (24h after last acquisition trial): The platform is removed, and the rat is allowed to swim for 60 seconds.
-
-
Parameters Measured:
-
Escape Latency: Time taken to find the platform during acquisition.
-
Time in Target Quadrant: Time spent in the quadrant where the platform was previously located during the probe trial.
-
Y-Maze - Spatial Working Memory
This test relies on the innate tendency of rodents to explore novel environments[12][13].
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place the rat at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
Record the sequence of arm entries.
-
-
Parameter Measured:
-
Spontaneous Alternation Percentage (%): Calculated as [Number of Spontaneous Alternations / (Total Arm Entries - 2)] * 100. A spontaneous alternation is defined as consecutive entries into all three different arms.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from studies evaluating Liraglutide in rat models.
Table 1: Liraglutide Effects on Stroke Outcomes in MCAO Rats
| Parameter | Vehicle-Treated MCAO | Liraglutide-Treated MCAO | P-value | Reference |
|---|---|---|---|---|
| Infarct Volume (%) | 18.7 ± 0.8 | 15.4 ± 1.3 | < 0.05 | [14] |
| Neurological Deficit Score | Significant Deficit | Significantly Less Deficit | < 0.001 | [2] |
| TUNEL-positive cells/750µm² | 73.5 ± 3.3 | 25.5 ± 2.8 | < 0.001 |[2] |
Table 2: Liraglutide Effects on Hippocampal Biomarkers in AlCl₃-induced AD Rats
| Parameter | AD Group (AlCl₃) | LIRA + RIVA Group | P-value | Reference |
|---|---|---|---|---|
| MAPt (ng/mL) | High Levels | 11.32 ± 0.467 | < 0.01 | [8] |
| BACE1 (pg/mL) | High Levels | 1069 ± 80.1 | < 0.01 | [8] |
| AChE (µmol/min/g tissue) | High Activity | 0.805 ± 0.342 | < 0.01 |[8] |
Post-Mortem Analysis Protocols
Neurochemical Analysis: HPLC-MS/MS
This method allows for the simultaneous quantification of multiple neurotransmitters in brain tissue[15][16].
-
Sample Preparation:
-
Following euthanasia, rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Homogenize the tissue in an appropriate buffer.
-
Perform protein precipitation (e.g., with acetonitrile) and centrifuge to collect the supernatant.
-
-
LC-MS/MS Procedure:
-
Inject the prepared sample into an HPLC system coupled with a tandem mass spectrometer.
-
Use a suitable column (e.g., C18) and mobile phase gradient to separate the analytes.
-
Quantify neurotransmitters (e.g., acetylcholine, dopamine, serotonin) based on their specific mass-to-charge ratios and fragmentation patterns against a standard curve[16]. A chemical derivatization step may be used to improve sensitivity[15][17].
-
Histological Assessment
Histology provides visual evidence of the drug's effect on brain pathology.
-
Tissue Preparation:
-
Anesthetize the rat and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Section the brain into thin slices (e.g., 20-40 µm) using a cryostat or vibratome.
-
-
Staining Protocols:
-
Cresyl Violet Staining (Nissl Staining): Used to assess neuronal morphology and identify neuronal loss. Healthy neurons will show a distinct purple Nissl substance in their cytoplasm.
-
Immunohistochemistry (IHC) for GFAP: Glial fibrillary acidic protein (GFAP) is a marker for astrocytes. Increased GFAP expression (astrogliosis) is a hallmark of neuroinflammation. The protocol involves incubating sections with a primary antibody against GFAP, followed by a fluorescently-labeled secondary antibody and imaging with a fluorescence microscope[18].
-
TUNEL Staining: This method detects DNA fragmentation, a marker of late-stage apoptosis. It helps quantify the extent of cell death in the ischemic region[2].
-
Signaling Pathway Visualization
Liraglutide's neuroprotective effects are partly mediated by the activation of pro-survival signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuroprotective and anti-apoptotic effects of liraglutide in the rat brain following focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Liraglutide Reduces Vascular Damage, Neuronal Loss, and Cognitive Impairment in a Mixed Murine Model of Alzheimer’s Disease and Type 2 Diabetes [frontiersin.org]
- 4. Frontiers | Liraglutide Improves Cognitive and Neuronal Function in 3-NP Rat Model of Huntington’s Disease [frontiersin.org]
- 5. Role of liraglutide in Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inducing Agents for Alzheimer’s Disease in Animal Models [xiahepublishing.com]
- 7. Inducing agents for Alzheimer’s disease in animal models | EurekAlert! [eurekalert.org]
- 8. Neuroprotective Effects of Liraglutide and/or Rivastigmine Combination on the Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimentally induced animal models for cognitive dysfunction and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of liraglutide for stroke model of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 12. criver.com [criver.com]
- 13. noldus.com [noldus.com]
- 14. mdpi.com [mdpi.com]
- 15. Quantitative analysis of neurochemical panel in rat brain and plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rwandamedicaljournal.org [rwandamedicaljournal.org]
Application Notes and Protocols for Liroldine Administration in Hamster Models of Hepatic Amebiasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Liroldine in hamster models of hepatic amebiasis. The protocols are based on established methodologies for inducing amebic liver abscesses in hamsters and evaluating the efficacy of therapeutic agents. While direct quantitative data for this compound's efficacy in this model is not publicly available in the cited literature, this document outlines the necessary procedures to conduct such studies and presents comparative data for other compounds to serve as a benchmark.
Introduction
Hepatic amebiasis, caused by the protozoan parasite Entamoeba histolytica, is a significant cause of morbidity and mortality worldwide. The golden hamster (Mesocricetus auratus) is a well-established animal model for studying the pathogenesis of amebic liver abscesses and for the preclinical evaluation of novel therapeutic compounds. This compound (also known as HL 707) is a novel synthetic compound that has shown promising antiamoebic activity. Studies have indicated that its efficacy against hepatic infection in golden hamsters is comparable to that of nitroimidazole derivatives, which are the current standard of care.[1]
These notes provide detailed protocols for the establishment of a hamster model of hepatic amebiasis and the subsequent administration and evaluation of this compound.
Quantitative Data Summary
Specific quantitative data on the efficacy of this compound in hamster models of hepatic amebiasis, such as percentage reduction in liver abscess weight or parasite load at specific dosages, are not detailed in the available scientific literature. However, for the purpose of experimental design and comparison, the following table summarizes efficacy data for other compounds in a similar hamster model.
| Compound | Dosage | Administration Route | Treatment Duration | Efficacy (Reduction in Liver Abscess) | Reference |
| Metronidazole | 5 mg/100 g body weight | Intraperitoneal | 10 doses, every 3 days | Significant reduction (details not specified) | Antiamoebic and Toxicity Studies of a Carbamic Acid Derivative and Its Therapeutic Effect in a Hamster Model of Hepatic Amoebiasis. |
| Carbamic Acid Derivative (C4) | 75 mg/100 g body weight | Intraperitoneal | 10 doses, every 3 days | 84% | Antiamoebic and Toxicity Studies of a Carbamic Acid Derivative and Its Therapeutic Effect in a Hamster Model of Hepatic Amoebiasis. |
| Carbamic Acid Derivative (C4) | 100 mg/100 g body weight | Intraperitoneal | 10 doses, every 3 days | 94% | Antiamoebic and Toxicity Studies of a Carbamic Acid Derivative and Its Therapeutic Effect in a Hamster Model of Hepatic Amoebiasis. |
Researchers investigating this compound should aim to generate similar quantitative data to establish its efficacy profile.
Experimental Protocols
Hamster Model of Hepatic Amebiasis
This protocol describes the induction of amebic liver abscesses in golden hamsters.
Materials:
-
Golden hamsters (Mesocricetus auratus), male, 2 months old, average weight 100 g.
-
Entamoeba histolytica trophozoites (virulent strain, e.g., HM-1:IMSS).
-
TYI-S-33 medium supplemented with bovine serum.
-
Sodium pentobarbital (anesthetic).
-
Sterile syringes and needles.
Procedure:
-
Amoeba Culture and Preparation:
-
Culture E. histolytica trophozoites axenically in TYI-S-33 medium.
-
To enhance virulence, passage the amoeba strain through hamster liver. This involves intrahepatic inoculation of hamsters, followed by sterile recovery of the liver abscess material for subsequent cultures.
-
Harvest trophozoites in the logarithmic phase of growth.
-
Wash the trophozoites in fresh, serum-free medium.
-
Adjust the concentration of trophozoites to 1 x 10^6 trophozoites in 0.2 ml of medium for inoculation.
-
-
Induction of Hepatic Abscess:
-
Anesthetize the hamsters with an intraperitoneal injection of sodium pentobarbital.
-
Make a small midline incision in the abdomen to expose the liver.
-
Inject 1 x 10^6 E. histolytica trophozoites in 0.2 ml of medium directly into the left lobe of the liver.
-
Suture the incision.
-
Monitor the animals for recovery.
-
Logical Workflow for Establishing the Hamster Model
Caption: Workflow for inducing hepatic amebiasis in hamsters.
This compound Administration Protocol
This protocol outlines the administration of this compound to hamsters with established hepatic amebiasis. Note: The optimal dosage, administration route, and frequency for this compound need to be determined experimentally. The following is a general guideline based on common practices for other antiamoebic drugs.
Materials:
-
This compound (HL 707).
-
Vehicle for drug suspension (e.g., sterile saline, DMSO).
-
Syringes and needles for the chosen administration route.
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a small volume (e.g., 0.1-0.2 ml).
-
-
Treatment Initiation:
-
Initiate treatment 4 days after the intrahepatic inoculation of amoebas, by which time a significant liver abscess should have developed.
-
-
Administration:
-
Based on the known properties of this compound and experimental design, select an appropriate administration route. Common routes for preclinical drug evaluation include oral gavage and intraperitoneal injection.
-
Administer the prepared this compound solution to the hamsters. A suggested starting point for dose-ranging studies could be based on the LD50 in mice (910 mg/kg orally, 940 mg/kg intraperitoneally), using significantly lower fractions of this value.[1]
-
A suggested treatment schedule, based on protocols for other compounds, could be every 3 days for a total of 10 doses.
-
-
Control Groups:
-
Include a vehicle control group (receiving the drug vehicle only) and a positive control group (e.g., receiving a standard antiamoebic drug like metronidazole).
-
Experimental Design for this compound Treatment
Caption: Experimental workflow for evaluating this compound efficacy.
Evaluation of Efficacy
This protocol details the methods for assessing the effectiveness of this compound treatment.
Procedure:
-
Termination of Experiment:
-
At the end of the treatment period, euthanize the hamsters.
-
-
Macroscopic Evaluation:
-
Dissect the liver and record its total weight.
-
Carefully dissect the amebic abscess and weigh it.
-
Calculate the percentage of liver damage: (Abscess Weight / Total Liver Weight) x 100.
-
-
Histopathological Analysis:
-
Fix liver tissue samples (from the abscess and surrounding tissue) in 10% buffered formalin.
-
Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the sections under a microscope to assess the extent of necrosis, inflammation, and the presence of trophozoites.
-
-
Parasite Load Quantification (Optional):
-
Homogenize a known weight of the abscess tissue.
-
Perform quantitative PCR (qPCR) to determine the amount of E. histolytica DNA, which correlates with the parasite load.
-
Signaling Pathways in Amebiasis Pathogenesis and Treatment
The pathogenesis of hepatic amebiasis involves a complex interplay between the parasite's virulence factors and the host's immune response. While the specific molecular targets of this compound are not yet fully elucidated, the following diagram illustrates a generalized view of pathways involved in E. histolytica infection and potential areas of therapeutic intervention.
Putative Signaling Pathways in Hepatic Amebiasis
Caption: Key pathways in hepatic amebiasis and potential therapeutic targets.
References
Preparing Stock Solutions of Liroldine for Research Applications
Introduction
Liroldine is a small molecule identified as an anti-amebic agent.[1] Effective and reproducible in vitro and in vivo studies involving this compound necessitate the accurate preparation of stock solutions. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions for experimental use. Due to the limited availability of public data on the solubility and stability of this compound, this guide also incorporates a protocol for initial solubility testing to determine the optimal solvent and concentration for stock solutions. Researchers should perform these initial validation steps to ensure the accuracy and reliability of their experiments.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for calculating the required mass of the compound for stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀F₂N₄ | [1] |
| Molecular Weight | 354.4 g/mol | [2] |
| Appearance | Solid (form may vary) | Assumed |
| Purity | >95% (typical) | Assumed |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the solubility of this compound in common laboratory solvents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH), 95-100%
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Calibrated pipettes
-
Analytical balance
Methodology:
-
Preparation of Solvent Aliquots: Dispense 100 µL of each solvent (DMSO, Ethanol, PBS) into separate, labeled 1.5 mL microcentrifuge tubes.
-
Initial Weighing of this compound: Accurately weigh approximately 1-2 mg of this compound powder.
-
Addition to Solvents: Add a small, known amount of this compound (e.g., 0.1 mg) to each tube containing the different solvents.
-
Dissolution: Vortex the tubes vigorously for 1-2 minutes to facilitate dissolution. Visually inspect for any undissolved particles.
-
Incremental Addition: If the this compound dissolves completely, continue to add small, known increments of the powder to each tube, vortexing thoroughly after each addition.
-
Reaching Saturation: Continue this process until a saturated solution is achieved, indicated by the presence of undissolved precipitate that does not dissolve after extended vortexing (e.g., 5 minutes).
-
Calculation of Approximate Solubility: Calculate the approximate solubility in each solvent using the following formula:
Solubility (mg/mL) = Total mass of this compound added (mg) / Volume of solvent (mL)
-
Record Observations: Record the visual observations and the calculated approximate solubility for each solvent in a data table.
Protocol 2: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound at a desired molarity.
Materials:
-
This compound powder
-
Chosen solvent from Protocol 1 (typically DMSO for high solubility of organic compounds)
-
Sterile, light-protective storage tubes (e.g., amber cryovials)
-
Analytical balance
-
Vortex mixer
-
Calibrated pipettes
Methodology:
-
Determine Desired Stock Concentration: Decide on the desired concentration of the stock solution (e.g., 10 mM, 20 mM, or 50 mM). Ensure this concentration is below the determined solubility limit to prevent precipitation.
-
Calculate Required Mass: Use the following formula to calculate the mass of this compound needed to prepare the desired volume of stock solution:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
Example Calculation for 1 mL of a 10 mM Stock Solution: Mass (mg) = 0.010 mol/L x 0.001 L x 354.4 g/mol x 1000 = 3.544 mg
-
Weigh this compound: Accurately weigh the calculated mass of this compound powder and place it in a sterile storage tube.
-
Add Solvent: Add the calculated volume of the chosen solvent to the tube containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but be cautious of potential degradation.
-
Storage: Store the stock solution under the recommended conditions (see Storage and Stability section).
Data Presentation
The following tables should be used to record the results of the solubility testing and to document the details of the prepared stock solutions.
Table 1: this compound Solubility Data
| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) | Observations |
| DMSO | Room Temperature | ||
| Ethanol | Room Temperature | ||
| PBS (pH 7.4) | Room Temperature |
Table 2: this compound Stock Solution Log
| Stock ID | Date Prepared | Prepared By | Concentration (mM) | Solvent | Volume (mL) | Storage Location | Notes |
Mandatory Visualizations
This compound Stock Solution Preparation Workflow
The following diagram illustrates the general workflow for preparing a this compound stock solution, from initial solubility testing to final storage and use.
Caption: Workflow for this compound stock solution preparation.
Storage and Stability
As specific stability data for this compound is not available, general best practices for the storage of small molecule organic compounds should be followed to minimize degradation.
-
Stock Solutions: It is recommended to store this compound stock solutions at -20°C or -80°C for long-term storage.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, the stock solution should be aliquoted into smaller, single-use volumes.
-
Light Sensitivity: Protect the stock solutions from light by using amber or opaque tubes.
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment from the frozen stock. It is not recommended to store dilute aqueous solutions for extended periods.
Researchers should periodically check the integrity of the stock solution, especially after long-term storage, by analytical methods such as HPLC if available, or by ensuring consistent experimental results.
Safety Precautions
The toxicological properties of this compound have not been extensively studied. Therefore, standard laboratory safety precautions should be followed when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
In case of contact with skin or eyes, wash immediately with copious amounts of water.
-
Consult the Material Safety Data Sheet (MSDS) if available from the supplier for more detailed safety information.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Liroldine Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the oral bioavailability of Liroldine in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the main factors limiting the oral bioavailability of this compound?
The oral bioavailability of a drug like this compound is primarily influenced by its aqueous solubility and its permeability across the intestinal membrane. Poor solubility can limit the dissolution of the drug in the gastrointestinal fluids, making it unavailable for absorption. Low permeability means the drug cannot efficiently pass through the intestinal cells into the bloodstream. Additionally, first-pass metabolism in the liver can significantly reduce the amount of active drug reaching systemic circulation.
Q2: Which animal models are most suitable for initial bioavailability studies of this compound?
Rodent models, such as rats and mice, are commonly used for initial pharmacokinetic and bioavailability studies due to their well-characterized physiology, cost-effectiveness, and the availability of established experimental protocols.[1][2] These models can provide valuable preliminary data on absorption, distribution, metabolism, and excretion (ADME) of this compound.
Q3: What are the key pharmacokinetic parameters to measure when assessing this compound's bioavailability?
When evaluating the bioavailability of this compound, the following pharmacokinetic parameters are crucial:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cmax (Maximum Concentration): The peak plasma concentration of the drug.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to reduce by half.
-
F% (Absolute Bioavailability): The fraction of the orally administered drug that reaches the systemic circulation compared to intravenous administration.[3]
Q4: What are some common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds. These include:
-
Lipid-based formulations: Such as liposomes and lipid nanoparticles (LNPs), which can encapsulate the drug and improve its solubility and absorption.[4][5][6]
-
Polymeric nanoparticles: These systems can protect the drug from degradation and facilitate its transport across the intestinal barrier.[7]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its dissolution rate.
-
Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.[4]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound across individual animals.
-
Possible Cause: Inconsistent dosing, variability in food and water intake, or genetic differences in drug metabolism among animals.
-
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure accurate and consistent administration of the formulation. For oral gavage, verify the technique to minimize stress and ensure complete dose delivery.
-
Control Feeding Schedule: Fasting animals overnight before dosing can reduce variability in gastric emptying and intestinal pH.
-
Use Genetically Homogeneous Animal Strains: Employing inbred strains can minimize genetic variability in drug metabolizing enzymes.
-
Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability.
-
Issue 2: Low Cmax and AUC values for this compound despite formulation improvements.
-
Possible Cause: The formulation may not be effectively releasing the drug, or the drug is undergoing significant first-pass metabolism.
-
Troubleshooting Steps:
-
In Vitro Dissolution Testing: Perform dissolution studies under conditions that mimic the gastrointestinal tract to ensure the formulation releases this compound as expected.
-
Investigate First-Pass Metabolism: Conduct in vitro studies using liver microsomes to assess the metabolic stability of this compound. If metabolism is high, consider co-administration with an inhibitor of the relevant metabolic enzymes (for experimental purposes) or developing a prodrug that is less susceptible to first-pass metabolism.
-
Permeability Assessment: Use in vitro models like Caco-2 cell monolayers to evaluate the intestinal permeability of this compound from the new formulation.[8]
-
Issue 3: Unexpected toxicity or adverse effects in animal models.
-
Possible Cause: The excipients used in the formulation may have their own toxicity, or the improved bioavailability may lead to higher-than-expected plasma concentrations of this compound.
-
Troubleshooting Steps:
-
Evaluate Excipient Safety: Review the safety data for all formulation components. Conduct a vehicle-only control group in your animal studies.
-
Dose-Ranging Studies: Perform a dose-escalation study with the new formulation to determine the maximum tolerated dose (MTD).
-
Monitor Animal Health: Closely monitor animals for any signs of toxicity, including changes in weight, behavior, and food/water intake.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (F%) |
| This compound (Aqueous Suspension) | 10 | 50 ± 12 | 2.0 ± 0.5 | 250 ± 60 | 5 ± 1.2 |
| This compound-Lipid Nanoparticles | 10 | 250 ± 45 | 1.5 ± 0.3 | 1200 ± 210 | 24 ± 4.2 |
| This compound-Polymeric Micelles | 10 | 180 ± 30 | 2.5 ± 0.6 | 1050 ± 180 | 21 ± 3.6 |
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) with free access to water.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) dissolved in a suitable vehicle via the tail vein.
-
Oral (PO) Groups: Administer different formulations of this compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.[3][9]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Calculate Absolute Bioavailability: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.[3]
Visualizations
Caption: Workflow for an in-vivo oral bioavailability study in rats.
Caption: Factors influencing this compound's oral bioavailability.
References
- 1. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics and Pharmacokinetics of Lidocaine in a Rodent Model of Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Delivery Systems Improved by Lipid Nanoparticles | Technology Networks [technologynetworks.com]
- 6. mdpi.com [mdpi.com]
- 7. Polymeric Drug Delivery Systems in Biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral delivery of zoledronic acid by non-covalent conjugation with lysine-deoxycholic acid: In vitro characterization and in vivo anti-osteoporotic efficacy in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioavailability investigation of a new tilidine/naloxone liquid formulation compared to a reference formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming common issues in Liroldine synthesis
Welcome to the technical support center for Liroldine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of this compound and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the 2,2'-bipyridine core of this compound?
A1: The 2,2'-bipyridine core of this compound is typically synthesized through various cross-coupling reactions. The most common methods include Suzuki-Miyaura coupling, Stille coupling, and Negishi coupling, which involve the reaction of two appropriately functionalized pyridine rings.[1][2] Other notable methods include Ullmann-type homocoupling of 2-halopyridines and metal-free C-H functionalization approaches.[2][3] The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Q2: I am observing low yields in my this compound synthesis. What are the potential causes?
A2: Low yields in 2,2'-bipyridine synthesis, a core component of this compound, can stem from several factors. A primary issue is the strong coordination of the bipyridine product to the metal catalyst, which can lead to catalyst deactivation.[1] Other causes can include inefficient catalytic systems, harsh reaction conditions leading to decomposition, and the presence of impurities in starting materials or solvents. For coupling reactions, the stability of organometallic intermediates is also a critical factor.
Q3: How can I minimize the formation of homocoupled byproducts?
A3: The formation of homocoupled byproducts is a common side reaction in cross-coupling methods. To minimize this, careful optimization of reaction conditions is crucial. This includes the choice of catalyst, ligand, base, and solvent. For instance, in Suzuki-Miyaura coupling, the use of specific palladium catalysts and ligands can favor the desired cross-coupling pathway over homocoupling.[1] Additionally, controlling the stoichiometry of the reactants and ensuring a slow addition of one of the coupling partners can sometimes reduce the extent of homocoupling.
Q4: What are the best practices for purifying this compound?
A4: Purification of 2,2'-bipyridine derivatives like this compound can be challenging due to their coordinating properties. Standard purification techniques such as column chromatography on silica gel are often effective. However, the choice of eluent system is critical to avoid strong binding of the product to the stationary phase. A mixture of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate or dichloromethane) with a small amount of a coordinating solvent (like triethylamine) can help to improve the elution. Recrystallization is another effective method for obtaining highly pure this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides systematic steps for resolution.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of catalyst and ensure proper storage conditions. - Consider using a different palladium precursor or ligand.[1] - Perform a pre-activation step for the catalyst if required. |
| Poor quality of starting materials | - Verify the purity of starting materials (e.g., halopyridines, boronic acids) by NMR or other analytical techniques. - Purify starting materials if necessary. | |
| Inappropriate reaction conditions | - Optimize the reaction temperature; some coupling reactions are sensitive to heat. - Screen different solvents and bases.[1] - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of catalysts and intermediates. | |
| Formation of Significant Byproducts | Homocoupling of starting materials | - Adjust the stoichiometry of the reactants. - Use a catalyst system known to suppress homocoupling. - Consider a slower addition rate for one of the coupling partners. |
| Protodeborylation (in Suzuki coupling) | - Use anhydrous solvents and reagents to minimize water content. - Choose a suitable base that does not promote protodeborylation. | |
| Decomposition of product or intermediates | - Lower the reaction temperature. - Reduce the reaction time. - Use a milder base or catalyst system. | |
| Difficulty in Product Isolation/Purification | Product strongly binds to silica gel | - Add a small amount of triethylamine or another coordinating agent to the eluent. - Consider using a different stationary phase, such as alumina. |
| Product is difficult to crystallize | - Screen a variety of solvents and solvent mixtures for recrystallization. - Use techniques like slow evaporation or solvent-antisolvent precipitation. - Ensure the crude product is sufficiently pure before attempting recrystallization. |
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction to synthesize a 2,2'-bipyridine derivative, which is a key step in many this compound synthesis routes.
Materials:
-
2-Bromopyridine derivative
-
Pyridine-2-boronic acid derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the 2-bromopyridine derivative (1.0 eq), the pyridine-2-boronic acid derivative (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2,2'-bipyridine product.
Quantitative Data Summary
The following table summarizes the performance of different catalytic systems in the synthesis of 2,2'-bipyridine derivatives, which can serve as a reference for optimizing this compound synthesis.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 110 | 75-90 | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | [1] |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | 80-92 | [1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 80 | 90-98 | [1] |
Visual Guides
Troubleshooting Workflow for this compound Synthesis
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
General Aza-Diels-Alder Reaction Pathway
While not the most common route for the 2,2'-bipyridine core, the aza-Diels-Alder reaction is a powerful tool for constructing pyridine rings. This conceptual diagram illustrates the general principle.
Caption: Conceptual pathway of an aza-Diels-Alder reaction for pyridine synthesis.
References
Liriodendrin In Vitro Experimentation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Liriodendrin in in vitro experiments. As "Liroldine" is not found in the scientific literature, this guide focuses on Liriodendrin, a compound with significant research interest for its anti-inflammatory, antioxidant, and anti-apoptotic properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Liriodendrin?
A1: Liriodendrin exerts its biological effects through the modulation of several key signaling pathways. It is known to inhibit the activation of the NF-κB pathway, a critical regulator of inflammation.[1][2] Additionally, it can suppress the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[1] Liriodendrin also demonstrates anti-apoptotic activity by regulating the Bcl-2/Bax/Caspase-3 pathway and influences the sphingolipid signaling pathway.[1] Furthermore, it is an agonist of Heat Shock Factor 1 (HSF1) and can modulate oxidative stress and ferroptosis through the activation of the Nrf-2 signaling pathway.[3]
Q2: What is a recommended starting concentration for Liriodendrin in in vitro experiments?
A2: The optimal concentration of Liriodendrin is cell-type and assay-dependent. Based on available literature, concentrations for in vitro studies have ranged from 1 µM to 100 µM.[4] For initial experiments, a dose-response study is recommended, starting from a low concentration (e.g., 1 µM) and titrating up to a higher concentration (e.g., 50-100 µM) to determine the effective concentration (EC50) for the desired biological effect.
Q3: Is Liriodendrin cytotoxic?
A3: Liriodendrin has shown low cytotoxicity in some cell lines. For instance, in B16F10 melanoma cells, it showed no apparent cytotoxicity at concentrations up to 100 µM.[4] However, extracts from Liriodendron plants, which contain Liriodendrin among other compounds, have exhibited cytotoxic effects against various cancer cell lines.[5] It is crucial to perform a cytotoxicity assay, such as the MTT or LDH assay, on your specific cell line to determine the non-toxic concentration range for your experiments.
Q4: How should I prepare a stock solution of Liriodendrin?
A4: Liriodendrin is often dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] For example, to prepare a 10 mM stock solution, dissolve the appropriate weight of Liriodendrin in DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of Liriodendrin | - Concentration is too low.- Incubation time is too short.- Liriodendrin has degraded.- Cell line is not responsive. | - Perform a dose-response experiment with a wider concentration range.- Optimize the incubation time based on the specific endpoint being measured.- Ensure proper storage of Liriodendrin stock solution. Prepare fresh dilutions for each experiment.- Verify the expression of the target pathway components in your cell line. |
| High cell death or unexpected cytotoxicity | - Liriodendrin concentration is too high.- Final DMSO concentration is toxic.- Liriodendrin has precipitated in the media. | - Determine the IC50 value using a cytotoxicity assay and use concentrations well below this value.- Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (medium with the same DMSO concentration) in your experiments.- Visually inspect the culture medium for any precipitates after adding Liriodendrin. If precipitation occurs, try preparing a fresh, lower concentration stock solution or using a different solvent if compatible. |
| High variability between replicate wells | - Uneven cell seeding.- Inconsistent drug addition.- Edge effects in the multi-well plate. | - Ensure a homogenous single-cell suspension before seeding. Mix gently before aliquoting to each well.- Use calibrated pipettes and ensure consistent pipetting technique.- To minimize edge effects, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile PBS or media. |
Quantitative Data Summary
Table 1: Cytotoxicity of Liriodendron Plant Extracts (IC50 values)
| Cell Line | Extract | IC50 (µg/mL) |
| MDA-MB-231 (Breast Cancer) | LTB1 (Bark Extract) | 1.3 |
| MCF-7 (Breast Cancer) | LTL1 (Leaf Extract) | 0.4 |
| HuH-7 (Hepatocarcinoma) | LTB1 (Bark Extract) | 0.42 |
| SGC-7901 (Gastric Cancer) | LTB1 (Bark Extract) | 0.5 |
| HCT-15 (Colon Carcinoma) | LXL1 (Hybrid Leaf Extract) | 0.61 |
| Note: These IC50 values are for crude extracts of Liriodendron plants and not for purified Liriodendrin.[5] These values can serve as a preliminary reference, but it is essential to determine the IC50 of purified Liriodendrin in your specific cell line. |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
Materials:
-
Liriodendrin
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Liriodendrin Treatment: Prepare serial dilutions of Liriodendrin in complete medium. Remove the old medium from the wells and add 100 µL of the Liriodendrin dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of Liriodendrin that causes 50% inhibition of cell growth).
Western Blot for NF-κB Activation
This protocol allows for the detection of changes in the phosphorylation status of key proteins in the NF-κB signaling pathway.
Materials:
-
Liriodendrin
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Liriodendrin at the desired concentrations for the appropriate time. Include a positive control (e.g., TNF-α or LPS) to induce NF-κB activation and a negative control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling with Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-p65) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizations
Caption: General experimental workflow for in vitro studies with Liriodendrin.
Caption: Liriodendrin's inhibitory effect on the canonical NF-κB signaling pathway.
Caption: Liriodendrin's activation of the Nrf2 antioxidant response pathway.
References
Liroldine stability and degradation in experimental conditions
Data Unavailability for "Liroldine"
Extensive searches for "this compound" stability and degradation in experimental conditions did not yield specific results for a compound with this name in the public domain, including peer-reviewed articles, technical datasheets, and stability studies. The information necessary to create a detailed technical support center with troubleshooting guides, quantitative data, and experimental protocols for "this compound" is not currently available.
To provide the requested technical support content, specific data on this compound would be required, including:
-
Chemical and Physical Properties: Information on the structure, solubility, and other relevant physicochemical characteristics of this compound.
-
Forced Degradation Studies: Data from studies exposing this compound to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation pathways and products.
-
Analytical Methods: Validated analytical procedures, such as High-Performance Liquid Chromatography (HPLC), for the quantification of this compound and its degradants.
-
Stability Data: Results from long-term and accelerated stability studies in various formulations and storage conditions.
Without this foundational information, it is not possible to generate accurate and reliable troubleshooting guides, FAQs, data tables, or diagrams related to this compound's stability and degradation.
General Guidance on Forced Degradation Studies
For researchers working with new chemical entities where specific stability data is not yet available, a general approach to assessing stability and degradation can be adopted based on established pharmaceutical industry practices and regulatory guidelines. Forced degradation studies are a critical component of this process.[1][2]
Objective of Forced Degradation Studies:
-
To identify likely degradation products and establish degradation pathways.
-
To demonstrate the specificity of a stability-indicating analytical method.
-
To understand the intrinsic stability of the drug substance.
-
To aid in the development of a stable formulation.
FAQs: General Troubleshooting for Stability and Degradation Experiments
This section provides answers to common questions that may arise during the initial stability assessment of a new chemical entity.
| Question | Answer |
| My compound shows no degradation under initial stress conditions. What should I do? | If no degradation is observed, more stringent conditions should be applied. This can include increasing the concentration of the stressor (e.g., acid, base, oxidizing agent), elevating the temperature, or extending the exposure time. Chemical degradation studies can be conducted at elevated temperatures (e.g., 50-60°C) if no degradation is seen at room temperature.[3] |
| Significant degradation (e.g., >20%) is observed immediately. How can I achieve the target degradation of 5-20%? | If degradation is too rapid, the stress conditions should be made milder. This can involve reducing the stressor concentration, lowering the temperature, or shortening the exposure duration. The goal is to achieve a level of degradation that allows for the reliable detection and quantification of degradation products. A degradation limit of 5-20% is often targeted.[3] |
| How do I choose the right analytical method to monitor stability? | High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for stability testing. The method must be "stability-indicating," meaning it can separate the intact drug from its degradation products and any other excipients in the formulation.[1][4][5] |
| What are the typical stress conditions for a forced degradation study? | A comprehensive forced degradation study generally includes exposure to acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress.[3] |
| How can I ensure that the observed peaks in my chromatogram are degradation products and not artifacts? | A "blank" solution (containing all components except the active substance) should be subjected to the same stress conditions. Any peaks appearing in the stressed blank are likely artifacts from the excipients or the degradation of the solvent. |
Experimental Protocols: A General Framework for Forced Degradation
The following table outlines a generic protocol for conducting forced degradation studies. The specific concentrations, temperatures, and durations will need to be optimized for the compound of interest.
| Stress Condition | Typical Protocol | Neutralization/Termination |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add an equal volume of acid (e.g., 0.1 M to 1 M HCl). Incubate at room temperature or elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days).[3] | Neutralize with an equivalent amount of base (e.g., NaOH) to stop the reaction before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add an equal volume of base (e.g., 0.1 M to 1 M NaOH). Incubate at room temperature or elevated temperatures (e.g., 60°C) for a defined period.[3] | Neutralize with an equivalent amount of acid (e.g., HCl) to halt further degradation. |
| Oxidation | Dissolve the compound in a suitable solvent and add an oxidizing agent (e.g., 3-30% hydrogen peroxide).[2] Store at room temperature for a specified time, protected from light. | The reaction may be quenched by adding a reducing agent or by significant dilution. |
| Thermal Degradation | Store the solid drug substance or a solution at an elevated temperature (e.g., 60-80°C) for a set duration. The humidity may also be controlled. | Cool the sample to room temperature before analysis. |
| Photostability | Expose the solid drug substance or a solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[3] A control sample should be kept in the dark under the same temperature conditions. | No specific termination step is required. Analyze the sample after the exposure period. |
Visualizing Experimental Logic
The following diagrams illustrate the general workflow and decision-making process in stability testing.
Caption: General workflow for a forced degradation study.
Caption: Decision tree for optimizing forced degradation conditions.
References
- 1. longdom.org [longdom.org]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
How to handle unexpected results in Liroldine efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in Liroldine efficacy studies.
Hypothetical Mechanism of Action for this compound
For the context of this guide, we will assume this compound is an inhibitor of the fictional serine/threonine kinase, Liro Kinase 1 (LK1) . LK1 is a key component of the Cell Proliferation and Survival Pathway (CPSP) . In this hypothetical pathway, a growth factor (GF) binds to its receptor (GFR), leading to the recruitment and activation of LK1. Activated LK1 then phosphorylates and activates the downstream transcription factor, Proliferation-Associated Transcription Factor (PATF) , which translocates to the nucleus and initiates the transcription of genes involved in cell cycle progression and apoptosis inhibition.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why am I not observing the expected decrease in cell viability with this compound treatment?
Troubleshooting Guide:
A lack of effect on cell viability is a common issue that can arise from multiple factors. Follow these steps to diagnose the problem:
-
Verify Compound Integrity and Concentration:
-
Action: Confirm the correct weighing and dilution of this compound. Use a freshly prepared stock solution.
-
Rationale: this compound may degrade over time, especially if not stored correctly. Inaccurate concentrations will lead to unreliable results.
-
-
Assess Cell Health and Seeding Density:
-
Action: Ensure cells are healthy, within a low passage number, and seeded at the optimal density for the assay duration.
-
Rationale: Unhealthy or overly confluent cells may not respond appropriately to treatment.
-
-
Check Assay Protocol and Reagents:
-
Action: Review the cell viability assay protocol for any deviations. Ensure all reagents are within their expiry dates and were prepared correctly.
-
Rationale: The choice of assay (e.g., MTT, MTS, CellTiter-Glo) can influence results. Some assays may be incompatible with this compound or the cell line used.
-
-
Confirm Target Expression:
-
Action: Verify the expression of the target protein, LK1, in your cell line using Western Blot or qPCR.
-
Rationale: If the target kinase is not present or is expressed at very low levels, this compound will have no effect.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell viability results.
FAQ 2: I see inhibition of the downstream target, p-PATF, but no effect on cell viability. What could be the reason?
Troubleshooting Guide:
This scenario suggests that this compound is engaging its target, but the biological outcome is not as expected.
-
Investigate Pathway Redundancy:
-
Action: Explore the possibility of compensatory signaling pathways that can maintain cell survival even when the LK1-PATF axis is inhibited.
-
Rationale: Cancer cells, in particular, are known for their ability to bypass inhibited pathways.
-
-
Consider the Time Course of the Experiment:
-
Action: Perform a time-course experiment to assess cell viability at later time points (e.g., 48, 72, 96 hours).
-
Rationale: The effect of inhibiting a signaling pathway on cell viability may not be immediate.
-
-
Evaluate the Cellular Context:
-
Action: Assess whether the experimental conditions (e.g., serum concentration in media) are masking the effect of this compound.
-
Rationale: High concentrations of growth factors in the media may provide a strong enough survival signal to overcome the inhibitory effect of this compound.
-
Data Presentation: Expected vs. Unexpected Results
| Assay | Expected Result (with this compound) | Unexpected Result | Possible Cause |
| Cell Viability | Decrease | No change | Pathway redundancy, insufficient incubation time |
| Western Blot (p-PATF) | Decrease | Decrease | See above |
| Western Blot (Total PATF) | No change | No change | N/A |
| Western Blot (p-LK1) | Decrease | Decrease | See above |
| Western Blot (Total LK1) | No change | No change | N/A |
FAQ 3: My results are inconsistent between experiments. How can I improve reproducibility?
Troubleshooting Guide:
Poor reproducibility can undermine the validity of your findings.
-
Standardize All Procedures:
-
Action: Create and strictly follow detailed standard operating procedures (SOPs) for all aspects of the experiment, from cell culture to data analysis.
-
Rationale: Minor variations in technique can lead to significant differences in results.
-
-
Use a Positive Control:
-
Action: Include a known inhibitor of the CPSP pathway as a positive control in every experiment.
-
Rationale: This will help to differentiate between technical issues and a genuine lack of effect of this compound.
-
-
Perform Regular Cell Line Authentication:
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Include a positive control if available.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
Western Blot for p-PATF and Total PATF
-
Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PATF and total PATF overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Hypothetical this compound Signaling Pathway:
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for Assessing this compound Efficacy:
Caption: General experimental workflow for this compound efficacy studies.
References
Technical Support Center: Mitigating Off-Target Effects of Riluzole in Cell-Based Assays
Disclaimer: The following information is intended for research professionals and is based on publicly available scientific literature. The compound "Liroldine" could not be identified in scientific databases. This guide focuses on Riluzole , a compound with a well-documented pharmacological profile and known off-target effects, as a representative example.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate the off-target effects of Riluzole in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Riluzole?
Riluzole's primary on-target effect is the modulation of glutamatergic neurotransmission. It is thought to act through two main mechanisms: inhibition of glutamate release and inactivation of voltage-gated sodium channels[1][2]. By preferentially blocking TTX-sensitive sodium channels associated with damaged neurons, it reduces neuronal hyperexcitability[3].
Q2: What are the known off-target effects of Riluzole?
Riluzole has been reported to interact with several other targets, which can lead to off-target effects in cell-based assays. These include:
-
Inhibition of NMDA and Kainate receptors: Riluzole can non-competitively block these ionotropic glutamate receptors[2][3][4].
-
Potentiation of GABAA receptors: It can enhance the function of GABAA receptors through an allosteric binding site[3].
-
Inhibition of Protein Kinase CK1δ: Riluzole acts as an ATP-competitive inhibitor of this kinase[5].
-
Modulation of the Wnt/β-catenin pathway: It has been shown to enhance this signaling pathway[6].
-
Inhibition of GABA uptake: Riluzole can inhibit the uptake of GABA[2].
Q3: What are the typical working concentrations of Riluzole in cell-based assays?
The optimal concentration of Riluzole depends on the cell type and the specific assay. However, concentrations in the range of 1-50 µM are commonly used in in vitro studies[7][8]. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup while minimizing off-target effects and cytotoxicity.
Q4: Can Riluzole affect cell viability and proliferation assays?
Yes, Riluzole has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, often in a dose-dependent manner[8][9][10]. These effects can be independent of its primary neurological targets and may confound the interpretation of experiments focused on other cellular processes.
Quantitative Data Summary
The following tables summarize the reported IC50 and Ki values for Riluzole's on-target and off-target activities. These values can help in designing experiments and interpreting results.
Table 1: Riluzole On-Target and Off-Target IC50/Ki Values
| Target | Activity | Value | Species/System | Reference |
| On-Target | ||||
| Voltage-gated Sodium Channels (VGSCs) | Ki | 0.2 µM | Recombinant rat sodium channels in Xenopus oocytes | [11] |
| Off-Target | ||||
| NMDA Receptor | IC50 | 18 µM | Xenopus oocyte | [11] |
| Kainate Receptor | IC50 | 167 µM | Xenopus oocyte | [11] |
| GABA Uptake | IC50 | 43 µM | N/A | [2] |
| Protein Kinase CK1δ | IC50 | 16.1 µM | In vitro kinase assay | [5] |
| hnRNP A1 | Kd | 662 nM | Surface Plasmon Resonance Imaging (SPRi) | [12] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. Kd: Dissociation constant.
Troubleshooting Guide
This guide addresses common issues encountered when using Riluzole in cell-based assays and provides potential causes and solutions.
Table 2: Troubleshooting Common Issues with Riluzole
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Cell Death or Reduced Viability | 1. Riluzole concentration is too high, leading to cytotoxicity. 2. The cell line is particularly sensitive to Riluzole's off-target effects. 3. The solvent (e.g., DMSO) concentration is toxic. | 1. Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the optimal, non-toxic concentration. 2. Use a lower concentration of Riluzole and/or a shorter incubation time. 3. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). |
| Inconsistent or Non-reproducible Results | 1. Variability in cell density at the time of treatment. 2. Degradation of Riluzole in solution. 3. Off-target effects are influencing the assay readout. | 1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase during the experiment. 2. Prepare fresh Riluzole stock solutions and store them appropriately (protected from light and at the recommended temperature). 3. Implement control experiments to identify and mitigate off-target effects (see Experimental Protocols section). |
| Observed Effect is Not Abrogated by Targeting the Primary Pathway | 1. The observed phenotype is due to an off-target effect of Riluzole. 2. The primary target is not expressed or is not functional in your cell line. | 1. Use orthogonal approaches to validate the on-target effect (e.g., siRNA/CRISPR knockdown of the intended target). 2. Co-treat with specific antagonists for known off-targets of Riluzole (e.g., NMDA receptor antagonists). 3. Confirm the expression and functionality of the primary target in your cell model (e.g., via Western blot, qPCR, or functional assays). |
| Interference with Assay Readout (e.g., Fluorescence) | 1. Riluzole itself is fluorescent or quenches fluorescence. 2. Riluzole precipitates at the concentration used, causing light scatter. | 1. Run a control with Riluzole in the assay buffer without cells to check for background fluorescence or quenching. 2. If interference is observed, consider using an alternative assay with a different detection method (e.g., luminescence or absorbance). 3. Use red-shifted fluorophores to minimize interference from autofluorescent compounds.[13] 4. Ensure Riluzole is fully dissolved at the working concentration and check for precipitation under a microscope. |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the on-target effects of Riluzole and mitigate its off-target effects.
Protocol 1: Validating On-Target Effects using siRNA-mediated Knockdown
This protocol describes how to use small interfering RNA (siRNA) to knock down the expression of the intended target of Riluzole (e.g., a specific voltage-gated sodium channel subunit) to confirm that the observed cellular phenotype is indeed mediated by this target.
Workflow for siRNA-mediated Target Validation
Caption: Workflow for siRNA-mediated target validation of Riluzole.
Materials:
-
Target-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Your cell line of interest
-
Riluzole
Procedure:
-
Day 1: Cell Seeding: Seed 2 x 105 cells per well in a 6-well plate with 2 mL of antibiotic-free normal growth medium. Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent (typically 18-24 hours)[1].
-
Day 2: Transfection: a. For each well, prepare two tubes. In tube 1, dilute the siRNA (e.g., 20-80 pmols) in 100 µL of Opti-MEM. In tube 2, dilute the transfection reagent (e.g., 2-8 µL) in 100 µL of Opti-MEM[1]. b. Combine the contents of the two tubes, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes[1]. c. Wash the cells once with 2 mL of siRNA Transfection Medium. d. Add the siRNA-lipid complexes to the cells. e. Incubate the cells for 5-7 hours at 37°C in a CO2 incubator. f. Add 1 mL of normal growth medium containing 2x the normal serum and antibiotic concentration. g. Incubate for an additional 18-24 hours.
-
Day 3-4: Riluzole Treatment and Analysis: a. Replace the medium with fresh medium containing either Riluzole at the desired concentration or a vehicle control. b. Incubate for the desired treatment duration. c. Harvest a subset of cells to validate knockdown efficiency by qPCR (for mRNA levels) or Western blot (for protein levels). d. Perform your cell-based assay on the remaining cells to assess the phenotype of interest.
Expected Outcome: If the effect of Riluzole is on-target, its phenotypic effect should be significantly diminished in the cells where the target has been knocked down compared to the cells treated with the non-targeting control siRNA.
Protocol 2: Mitigating Off-Target Effects using a Specific Antagonist
This protocol provides a general framework for using a specific antagonist to block a known off-target of Riluzole, such as the NMDA receptor.
Workflow for Mitigating Off-Target Effects with an Antagonist
Caption: Workflow for using a specific antagonist to mitigate Riluzole's off-target effects.
Materials:
-
Your cell line of interest
-
Riluzole
-
Specific antagonist for the off-target of interest (e.g., MK-801, a non-competitive NMDA receptor antagonist)
-
Appropriate cell culture plates and reagents
Procedure:
-
Cell Seeding: Seed your cells at the desired density in the appropriate culture plates and allow them to adhere and grow for 24 hours.
-
Pre-incubation with Antagonist: a. Prepare a working solution of the antagonist (e.g., MK-801 at a concentration known to block NMDA receptors, typically in the µM range). b. Remove the culture medium and replace it with a fresh medium containing the antagonist or a vehicle control. c. Pre-incubate the cells for a sufficient time to allow the antagonist to bind to its target (e.g., 30-60 minutes).
-
Co-treatment: a. Prepare a solution containing both the antagonist and Riluzole at the desired concentrations. b. Add the co-treatment solution to the cells. Include appropriate controls: vehicle only, Riluzole only, and antagonist only. c. Incubate for the desired duration of your experiment.
-
Assay: Perform your cell-based assay to measure the phenotype of interest.
Expected Outcome: If the observed effect of Riluzole is mediated by the off-target, the presence of the specific antagonist should reverse or significantly reduce this effect.
Signaling Pathways
The following diagrams illustrate the known on-target and potential off-target signaling pathways of Riluzole.
Riluzole's On-Target and Off-Target Mechanisms
Caption: Overview of Riluzole's on-target and off-target mechanisms.
Logical Flow for Troubleshooting Off-Target Effects
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 5. Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.origene.com [cdn.origene.com]
- 7. Guidelines for transfection of siRNA [qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arts.units.it [arts.units.it]
- 11. selleckchem.com [selleckchem.com]
- 12. Repurposing Potential of Riluzole as an ITAF Inhibitor in mTOR Therapy Resistant Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Liroldine Purification Technical Support Center
Welcome to the technical support center for Liroldine purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound and related bisamidine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during this compound synthesis?
A1: While specific impurities for this compound are not extensively documented in publicly available literature, impurities in the synthesis of related bisamidine compounds can arise from several sources:
-
Unreacted Starting Materials: Incomplete conversion of precursors, such as the corresponding bis-nitrile, can be a primary source of impurities.
-
Side-Products: The formation of by-products during the amination of nitriles can occur.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and work-up steps can contaminate the final product.
-
Degradation Products: this compound, like other amidines, may be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.
Q2: What are the recommended analytical techniques for assessing this compound purity?
A2: A combination of chromatographic and spectroscopic methods is recommended for a thorough assessment of this compound purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating this compound from its impurities and for quantitative purity determination. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for the analysis of diamidine compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the chemical structure of this compound and identifying any residual impurities.[1][2]
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of this compound and to identify unknown impurities when coupled with a separation technique like HPLC (LC-MS).
Q3: What are the general approaches for purifying crude this compound?
A3: The purification strategy for this compound will depend on the nature and quantity of the impurities present. Common methods include:
-
Recrystallization: This is often the first method to try for solid compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature, while impurities should either be very soluble or insoluble at all temperatures.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography is effective. Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be employed. The choice of the stationary and mobile phases will need to be optimized for the specific separation.[1]
-
Preparative HPLC: For achieving very high purity, especially on a smaller scale, preparative HPLC can be used.
Troubleshooting Guides
Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Product Loss During Recrystallization | - Ensure the minimum amount of hot solvent was used to dissolve the crude product. - Cool the solution slowly to allow for maximum crystal formation. - Check the filtrate for any precipitated product. |
| Product Adsorption on Chromatography Column | - For silica gel chromatography, the acidic nature of silica can sometimes lead to strong adsorption of basic compounds like amidines. Consider deactivating the silica with a small amount of a tertiary amine (e.g., triethylamine) in the eluent. - For reversed-phase chromatography, ensure the mobile phase pH is appropriate to maintain the desired ionization state of this compound for optimal elution. |
| Incomplete Elution from Chromatography Column | - Increase the polarity of the mobile phase in normal-phase chromatography or the organic content in reversed-phase chromatography to ensure all the product is eluted. |
| Product Degradation | - Amidines can be sensitive to pH extremes. Ensure that the purification conditions (e.g., mobile phase pH) are within a stable range for this compound. |
Persistent Impurities After Purification
| Potential Cause | Troubleshooting Steps |
| Co-crystallization of Impurity | - Try a different solvent or a mixture of solvents for recrystallization. Sometimes a multi-step recrystallization from different solvent systems is necessary. |
| Similar Polarity of Impurity and Product | - If using column chromatography, try a different stationary phase (e.g., alumina instead of silica, or a different reversed-phase chemistry). - Optimize the mobile phase composition to improve the separation factor between this compound and the impurity. A gradient elution may be more effective than an isocratic one. |
| Impurity is a Structural Isomer | - Isomeric impurities can be very challenging to separate. High-resolution techniques like preparative HPLC with a long column and a shallow gradient may be required. |
Experimental Protocols
General Protocol for this compound Purification by Column Chromatography
This is a generalized protocol based on methods used for similar bisamidine compounds and should be optimized for this compound.
-
Preparation of the Crude Sample:
-
Dissolve the crude this compound in a minimum amount of a suitable solvent.
-
Alternatively, for compounds that are not very soluble, a "dry loading" technique can be used: adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent.
-
-
Column Packing:
-
Normal Phase: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Reversed Phase: Use a commercially available pre-packed C18 column and equilibrate it with the initial mobile phase.
-
-
Loading the Sample:
-
Carefully apply the dissolved sample or the silica gel with the adsorbed sample to the top of the packed column.
-
-
Elution:
-
Start eluting with the initial mobile phase.
-
Gradually increase the polarity (for normal phase) or the organic solvent content (for reversed phase) of the mobile phase to elute the compounds. A typical gradient for a bisamidine on silica gel might start with dichloromethane (DCM) and gradually add methanol (MeOH). For reversed-phase, a gradient of water with a buffer (e.g., 0.1% trifluoroacetic acid or formic acid) and acetonitrile is common.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing pure this compound.
-
-
Isolation:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
General Protocol for Purity Assessment by HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient might be from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of this compound (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the purified this compound in the initial mobile phase composition.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical flow diagram for troubleshooting common this compound purification issues.
References
Technical Support Center: Adjusting Experimental Protocols for Novel Compounds Across Different Cell Lines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using novel compounds, such as Liroldine, in different cell lines. The principles outlined here are broadly applicable for optimizing and troubleshooting in vitro drug treatment experiments.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal concentration of a new compound for my cell line?
A1: Determining the optimal concentration requires a dose-response experiment. Start with a broad range of concentrations based on any available preliminary data or literature on similar compounds. A common approach is to perform a serial dilution across several orders of magnitude (e.g., from nanomolar to micromolar ranges). The goal is to identify the concentration that produces the desired biological effect with minimal cytotoxicity.[1] Assays such as MTT, SRB, or LDH release can be used to measure cell viability and cytotoxicity.[2][3] The lowest concentration that achieves the desired effect without causing undue stress to the cells is typically chosen for subsequent experiments.[1]
Q2: How does the choice of cell line affect the experimental protocol?
A2: Different cell lines have distinct characteristics that can significantly impact experimental outcomes and require protocol adjustments. Key factors to consider include:
-
Doubling Time: Faster-growing cell lines may require shorter incubation times or more frequent media changes.[4][5]
-
Metabolic Rate: Differences in metabolic activity can affect how a compound is processed by the cells.
-
Expression of Drug Targets: The level of the compound's molecular target can vary between cell lines, influencing sensitivity.
-
Adherent vs. Suspension Cells: Culture conditions and harvesting methods will differ significantly.[6][7]
-
Origin and Type: Cell lines from different tissues or cancer types will have unique signaling pathways and sensitivities.
Q3: How long should I incubate my cells with the compound?
A3: The optimal incubation time depends on the compound's mechanism of action and the biological question being investigated.[1] Similar to determining concentration, a time-course experiment is recommended. Start with the longest anticipated time point and work backward.[1] For compounds that affect the cell cycle, the incubation time should be sufficient to allow cells to progress through the relevant phases.[8]
Q4: What should I do if my compound is not soluble in my cell culture medium?
A4: Poor solubility is a common issue.[9][10] Here are some steps to address it:
-
Use a Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.[2] Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Test Different Formulations: If possible, explore different salt forms or formulations of the compound that may have better solubility.
-
Sonication or Vortexing: These methods can help to dissolve the compound in the solvent before adding it to the medium.
-
Fresh Preparations: Always prepare fresh solutions of the compound for each experiment, as some compounds can precipitate out of solution over time.
Q5: How can I ensure the stability of my compound in the cell culture medium?
A5: The stability of a compound in culture media can be influenced by factors like pH, temperature, and interaction with media components.[11][12] It's advisable to test the stability of your compound under your specific experimental conditions. This can be done by incubating the compound in the medium for the duration of your experiment and then analyzing its concentration and integrity using methods like LC-MS/MS.[12] Some amino acids and other components in media can be reactive, so using a chemically defined medium can sometimes improve stability.[9][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells. | Inconsistent cell seeding; uneven compound distribution; edge effects in the plate. | Ensure thorough mixing of cell suspension before plating. Pipette the compound carefully into the center of the well. Consider not using the outer wells of the plate for data collection. |
| No observable effect of the compound. | Concentration is too low; incubation time is too short; compound is inactive in the chosen cell line; compound has degraded. | Perform a dose-response and time-course experiment to find optimal conditions.[1] Verify the compound's activity with a positive control cell line if available. Check the stability of the compound in your media.[12] |
| High levels of cell death in control (vehicle-treated) wells. | Solvent (e.g., DMSO) toxicity; contamination (mycoplasma, bacteria, fungi); poor cell health. | Reduce the final concentration of the solvent. Test your cell line for mycoplasma contamination. Ensure you are using healthy, low-passage number cells.[13] |
| Unexpected or off-target effects. | Compound concentration is too high; the compound is not specific for its intended target. | Use the lowest effective concentration possible to minimize off-target effects.[1] If possible, test the effect of the compound in a cell line that does not express the target (knockout or knockdown). |
| Difficulty reproducing results. | Variation in cell passage number; inconsistent lab technique; variability in reagents. | Use cells within a consistent and low passage number range.[13] Standardize all steps of the protocol. Use the same batches of media, serum, and other reagents. |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
-
Objective: To find the cell seeding density that allows for logarithmic growth throughout the experiment.
-
Methodology:
-
Seed a multi-well plate with a range of cell densities (e.g., for a 96-well plate, try 1,000 to 20,000 cells per well).
-
Culture the cells for the intended duration of your drug treatment experiment (e.g., 24, 48, 72 hours).
-
At each time point, measure cell viability using an appropriate assay (e.g., MTT or cell counting).
-
Plot the growth curves for each seeding density.
-
Select the seeding density that results in exponential growth and avoids confluency by the end of the experiment.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Objective: To measure the cytotoxic effects of a compound on a cell line.
-
Methodology:
-
Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of your compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different compound concentrations. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).[14]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Quantitative Data Summary
Table 1: Example Dose-Response Data for Compound X in Different Cell Lines
| Cell Line | Doubling Time (hrs) | IC50 (µM) after 48h |
| A549 (Lung Cancer) | 22 | 5.2 |
| MCF-7 (Breast Cancer) | 30 | 12.8 |
| Jurkat (Leukemia) | 35 | 25.1 |
Table 2: General Recommendations for Solvent (DMSO) Concentration
| Cell Line Type | General Tolerance | Recommended Max. Concentration |
| Most Adherent Cell Lines | Moderate | 0.5% |
| Suspension Cell Lines | Variable | Start with ≤ 0.25% |
| Primary Cells | Low | ≤ 0.1% |
Visualizations
Caption: General workflow for testing a new compound in a cell line.
Caption: A logical approach to troubleshooting failed experiments.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Drug Combinations: A New Strategy to Extend Drug Repurposing and Epithelial-Mesenchymal Transition in Breast and Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. In Silico Investigations of Multi-Drug Adaptive Therapy Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. A Robust Protocol for CRISPR-Cas9 Gene Editing in Human Suspension Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. knowledge.lonza.com [knowledge.lonza.com]
- 8. Anti-cancer effect of liriodenine on human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellculturedish.com [cellculturedish.com]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Guidelines for the use of cell lines in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Liroldine (HL 707) Research: A Technical Support Resource for Experimental Interpretation and Troubleshooting
Disclaimer: A comprehensive literature search for "Liroldine" and its alternative identifier "HL 707" did not yield any publicly available studies with conflicting data. The primary source of information remains a 1997 study published in the Indian Journal of Experimental Biology by Chatterjee et al. This technical support center is therefore designed to assist researchers in interpreting the data from this foundational study and to provide troubleshooting guidance for replicating and expanding upon its findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported biological activity?
This compound, also known as HL 707, is identified as 3,3'-fluoro-4,4'-di-(pyrrolidine-2-ylidene amino)-diphenyl. Research indicates it is an anti-amoebic agent effective against both intestinal and hepatic amoebiasis in animal models.
Q2: What is the primary source of efficacy data for this compound?
The main body of evidence for this compound's anti-amoebic activity comes from a 1997 study by Chatterjee et al. This study evaluated its efficacy in in vitro cultures of Entamoeba histolytica and in in vivo models of intestinal amoebiasis in rats and hepatic amoebiasis in hamsters.
Q3: How does this compound's efficacy compare to other anti-amoebic drugs based on the available data?
According to the 1997 study, this compound's activity is comparable to nitroimidazoles in treating hepatic infections in hamsters. For intestinal amoebiasis in rats, its performance was reported to be superior to nitroimidazoles and chloroquine.
Troubleshooting Experimental Discrepancies
Issue 1: Inconsistent in vitro efficacy against Entamoeba histolytica.
Possible Cause: Variability in culture conditions, drug solubility, or the strain of E. histolytica used can lead to divergent results.
Troubleshooting Steps:
-
Standardize Culture Conditions: Ensure a consistent, anaerobic environment for E. histolytica cultures. The original study likely used a standard medium like TYI-S-33.
-
Verify Drug Solubility and Stability: this compound's solvent and its stability in the culture medium at 37°C should be assessed. Poor solubility can lead to an underestimation of its efficacy.
-
Strain Authentication: Use a well-characterized strain of E. histolytica (e.g., HM1:IMSS) to ensure consistency with historical data.
-
Control Compounds: Always include a reference drug with known efficacy, such as metronidazole, in your assays to benchmark this compound's activity.
Issue 2: Lower than expected efficacy in the rat model of intestinal amoebiasis.
Possible Cause: The method of inducing infection, the timing of treatment, or the rat strain's microbiome could influence the outcome.
Troubleshooting Steps:
-
Infection Establishment: The original study likely involved intracecal inoculation of E. histolytica trophozoites. Confirm successful infection and lesion formation in control animals.
-
Treatment Regimen: The dosage and timing of this compound administration are critical. The 1997 study reported a specific dosage regimen that should be closely followed.
-
Animal Model Consistency: The strain of rat used (e.g., Wistar) and their gut microbiome can impact the severity of amoebic infection. Ensure a consistent source and housing for the animals.
-
Histopathological Analysis: Use histological examination of the cecum to quantify the extent of tissue damage and parasite load, providing a more objective measure of efficacy than clinical signs alone.
Data Presentation
Table 1: Comparative Efficacy of this compound in Experimental Amoebiasis
| Experimental Model | Organism | This compound Efficacy | Comparator Drugs | Source |
| Hepatic Amoebiasis | Golden Hamsters | Comparable to Nitroimidazoles | Metronidazole, Tinidazole | Chatterjee et al., 1997 |
| Intestinal Amoebiasis | Wistar Rats | Superior to Nitroimidazoles and Chloroquine | Metronidazole, Chloroquine | Chatterjee et al., 1997 |
| In Vitro Culture | Entamoeba histolytica | Effective | - | Chatterjee et al., 1997 |
Table 2: Toxicological Profile of this compound
| Animal Model | LD50 (Single Dose) | Route of Administration | Source |
| Mice | 910 mg/kg | Oral (p.o.) | Chatterjee et al., 1997 |
| Mice | 940 mg/kg | Intraperitoneal (i.p.) | Chatterjee et al., 1997 |
Experimental Protocols
Protocol 1: In Vivo Model of Intestinal Amoebiasis in Rats
-
Animal Model: Wistar rats.
-
Infection: Intracecal inoculation of a pathogenic strain of Entamoeba histolytica trophozoites.
-
Treatment: Oral administration of this compound at a specified dose for a defined period post-infection.
-
Assessment:
-
Monitoring of clinical signs (e.g., diarrhea, weight loss).
-
At the end of the study, sacrifice the animals and perform a macroscopic and microscopic examination of the cecum.
-
Score the extent of ulceration and inflammation.
-
Culture cecal contents to determine the parasite load.
-
-
Controls: Include vehicle-treated (negative) and metronidazole-treated (positive) control groups.
Protocol 2: In Vivo Model of Hepatic Amoebiasis in Hamsters
-
Animal Model: Golden hamsters.
-
Infection: Intrahepatic or intraportal inoculation of Entamoeba histolytica trophozoites.
-
Treatment: Oral or intraperitoneal administration of this compound at a specified dose for a defined period post-infection.
-
Assessment:
-
Monitor animal health and weight.
-
At the end of the study, sacrifice the animals and examine the liver for abscess formation.
-
Measure the size and weight of abscesses.
-
Perform histopathological analysis of liver tissue.
-
-
Controls: Include vehicle-treated (negative) and metronidazole-treated (positive) control groups.
Visualizations
Caption: High-level workflow for this compound anti-amoebic testing.
Caption: Troubleshooting logic for this compound experiments.
Validation & Comparative
Liroldine vs. Metronidazole for Amebiasis: A Comparative Analysis
A comprehensive review of available preclinical and clinical data on the efficacy and mechanisms of action of Liroldine and Metronidazole in the treatment of amebiasis.
Introduction
Amebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern, leading to an estimated 35-50 million symptomatic cases and over 55,000 deaths annually.[1] The standard of care for invasive amebiasis for several decades has been metronidazole, a nitroimidazole antibiotic. However, concerns regarding its side effects and the potential for resistance necessitate the exploration of alternative therapeutic agents. One such compound that has been investigated is this compound (also known as HL 707), a novel synthetic diphenyl derivative. This guide provides a comparative analysis of the available experimental data on the efficacy of this compound and metronidazole against E. histolytica.
Efficacy: A Head-to-Head Comparison
Direct comparative efficacy data for this compound and metronidazole is limited to a single preclinical study from 1997. This study evaluated the compounds in animal models of both intestinal and extraintestinal amebiasis.
Key Findings:
-
Hepatic Amebiasis: In a golden hamster model of amebic liver abscess, the activity of this compound was found to be comparable to that of nitroimidazole derivatives, including metronidazole.
-
Intestinal Amebiasis: In a Wistar rat model of intestinal amebiasis, this compound demonstrated superior activity compared to nitroimidazoles and chloroquine. Its efficacy was noted as comparable to paromomycin and marginally superior to diloxanide furoate.
It is crucial to note that while this study provides a valuable initial comparison, there is a significant lack of further published data, including human clinical trials, to substantiate these preclinical findings for this compound.
Quantitative Efficacy Data
Due to the limited availability of published research on this compound, a direct quantitative comparison of cure rates and other efficacy parameters from multiple studies is not possible. The following tables summarize available data for both compounds.
Table 1: Preclinical In Vivo Efficacy against Hepatic Amebiasis (Golden Hamster Model)
| Compound | Dosage | Efficacy Outcome | Source |
| This compound | Data not available | Activity comparable to nitroimidazoles | [2] |
| Metronidazole | Data not available | Standard comparator in preclinical models | [2] |
Table 2: Preclinical In Vivo Efficacy against Intestinal Amebiasis (Wistar Rat Model)
| Compound | Dosage | Efficacy Outcome | Source |
| This compound | Data not available | Superior activity to nitroimidazoles | [2] |
| Metronidazole | Data not available | Standard comparator in preclinical models | [2] |
Table 3: Clinical Efficacy of Metronidazole in Human Amebiasis (Selected Studies)
| Study Population | Metronidazole Dosage | Parasitological Cure Rate | Source |
| 194 patients with E. histolytica infection | 40 mg/kg/day for 10 days | 88% | [3] |
| 27 patients with symptomatic intestinal amebiasis | 2 g once daily for 3 days | 55.5% | [4] |
| 88 patients with non-dysenteric intestinal amebiasis | 800 mg thrice daily for 10 days | 82.6% | [5] |
| 88 patients with non-dysenteric intestinal amebiasis | 800 mg thrice daily for 5 days | 79% | [5] |
Note: Clinical trial data for this compound in the treatment of human amebiasis is not available in the published literature.
Mechanism of Action
The mechanisms by which these two compounds exert their amebicidal effects appear to be fundamentally different, based on the available information.
Metronidazole: A Pro-drug Requiring Reductive Activation
Metronidazole is a pro-drug that requires activation within the anaerobic environment of E. histolytica. The process involves the reduction of its nitro group by parasitic enzymes, such as ferredoxin and thioredoxin reductase.[6][7] This activation leads to the formation of cytotoxic radical species that damage parasitic DNA and proteins, ultimately causing cell death.[7][8]
Signaling Pathway of Metronidazole Activation and Action
Caption: Mechanism of Metronidazole Action in E. histolytica.
This compound: An Unknown Mechanism
The precise mechanism of action of this compound against E. histolytica has not been elucidated in the available scientific literature. Further research is required to understand its molecular targets and the pathways it disrupts within the parasite.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings.
Metronidazole: Established Methodologies
-
In Vitro Susceptibility Testing: The efficacy of metronidazole against E. histolytica trophozoites is commonly assessed using in vitro culture systems. Axenic cultures of E. histolytica strains (e.g., HM-1:IMSS) are exposed to serial dilutions of the drug. The 50% inhibitory concentration (IC50) is then determined using methods such as cell counting or viability assays.
-
In Vivo Models of Amebiasis:
-
Intestinal Amebiasis: Rodent models, such as gerbils or rats, are surgically infected with E. histolytica trophozoites directly into the cecum. The efficacy of treatment is evaluated by assessing the degree of ulceration, parasite load in the cecum, and the presence of trophozoites in tissue sections.
-
Amebic Liver Abscess: Hamsters are a commonly used model for hepatic amebiasis. Trophozoites are injected directly into the portal vein or the liver parenchyma. Treatment efficacy is determined by measuring the size and weight of the liver abscesses and by microscopic examination for the presence of parasites.
-
Experimental Workflow for In Vivo Efficacy Testing
Caption: Generalized workflow for in vivo amebiasis studies.
This compound: Limited Protocol Information
The 1997 study that evaluated this compound did not provide detailed experimental protocols in its abstract. The full text of this publication would be required to access this information.
Safety and Tolerability
Table 4: Acute Toxicity Data
| Compound | Animal Model | LD50 (Oral) | LD50 (Intraperitoneal) | Source |
| This compound | Mice | 910 mg/kg | 940 mg/kg | [2] |
| Metronidazole | Data not available from cited sources | Data not available from cited sources |
Note: A comprehensive comparison of the safety profiles would require data from extensive preclinical toxicology studies and human clinical trials, which are not available for this compound.
Conclusion and Future Directions
Based on the limited available data, this compound showed promise as a potential antiamoebic agent in a single preclinical study, with comparable efficacy to metronidazole for hepatic amebiasis and superior efficacy for intestinal amebiasis. However, the lack of subsequent research, including elucidation of its mechanism of action and evaluation in human clinical trials, is a significant gap.
Metronidazole remains the established and well-characterized therapeutic agent for invasive amebiasis. Its mechanism of action is understood, and its clinical efficacy has been documented in numerous studies.
For drug development professionals and researchers, the following are key takeaways:
-
This compound: The initial preclinical findings are intriguing, but a substantial body of research is required to validate these results and establish a safety and efficacy profile. This would involve:
-
Replication of the original efficacy studies.
-
Mechanism of action studies to identify its molecular targets.
-
Comprehensive preclinical toxicology and pharmacokinetic studies.
-
Well-designed, randomized controlled clinical trials in humans.
-
-
Metronidazole: While effective, the search for alternatives with improved side-effect profiles and different mechanisms of action to mitigate potential resistance remains a valid research endeavor.
References
- 1. Amebiasis: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 2. Entamoeba histolytica Infection - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biolscigroup.us [biolscigroup.us]
- 5. researchgate.net [researchgate.net]
- 6. Antiamoebic activity of 3,3'-fluro-4,4'-di-(pyrrolidine-2-ylidene amino)-diphenyl (this compound), against experimentally infected intestinal and hepatic amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acsw.dypvp.edu.in [acsw.dypvp.edu.in]
- 8. biolscigroup.us [biolscigroup.us]
A Comparative Analysis of Liroldine and Diloxanide Furoate for Amebiasis Treatment
In the landscape of anti-parasitic drug development, the search for effective and safe amebicidal agents is a continuous effort. This guide provides a detailed comparative analysis of Diloxanide furoate, a widely used luminal amebicide, and Liroldine, a novel synthetic compound with promising anti-amebic properties. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development.
Introduction to this compound and Diloxanide Furoate
Diloxanide furoate is a well-established luminal amebicide used primarily for the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytica. It is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, diloxanide. While effective in the intestinal lumen, it is not used for the treatment of invasive or extraintestinal amebiasis on its own.
This compound , also known as HL 707, is a novel synthetic compound identified as a potent anti-amebic agent. Preclinical studies have demonstrated its efficacy against both intestinal and hepatic amebiasis in animal models, suggesting a broader spectrum of activity compared to purely luminal agents like Diloxanide furoate.
Mechanism of Action
The precise mechanisms of action for both compounds are not fully elucidated, but current understanding points to different primary targets.
Diloxanide furoate's active metabolite, diloxanide, is believed to exert its amebicidal effect by inhibiting protein synthesis within the E. histolytica trophozoites.[1] This disruption of essential cellular processes ultimately leads to the death of the parasite within the intestinal lumen.
This compound's mechanism of action is not yet characterized in detail. However, its efficacy against both intestinal and hepatic amebiasis suggests a mechanism that allows for systemic absorption and activity against trophozoites in tissues.
Proposed mechanism of action for Diloxanide Furoate.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug are critical to its efficacy and safety. Below is a comparison of the available data for this compound and Diloxanide furoate.
| Parameter | This compound | Diloxanide Furoate |
| Absorption | Systemically absorbed, as evidenced by efficacy in hepatic amebiasis. | Slowly absorbed from the GI tract; the active form, diloxanide, has a bioavailability of approximately 90%.[2] |
| Metabolism | Data not available. | Hydrolyzed to diloxanide and furoic acid; diloxanide undergoes extensive glucuronidation.[3] |
| Elimination | Data not available. | Approximately 90% is excreted in the urine as the glucuronide metabolite, with about 10% in the feces as diloxanide.[2] |
| Half-life | Data not available. | Approximately 3 hours for diloxanide. |
Comparative Efficacy: Preclinical Data
A key preclinical study provides a direct comparison of the in vivo efficacy of this compound and Diloxanide furoate in animal models of amebiasis.[3]
| Amebiasis Model | Drug | Efficacy |
| Intestinal Amebiasis (Wistar rats) | This compound | Superior to nitroimidazoles and chloroquine. Comparable to paromomycin. |
| Diloxanide Furoate | Marginally superior to this compound. | |
| Hepatic Amebiasis (Golden hamsters) | This compound | Comparable to different derivatives of nitroimidazoles. |
| Diloxanide Furoate | Not effective for extraintestinal amebiasis.[4] |
Experimental Protocol: In Vivo Efficacy of this compound
The following is a generalized protocol based on the available abstract for the comparative in vivo studies of this compound.[3]
-
Animal Models:
-
Intestinal amebiasis: Wistar rats were used.
-
Hepatic amebiasis: Golden hamsters were used.
-
-
Infection:
-
Animals were experimentally infected with a virulent strain of Entamoeba histolytica.
-
-
Treatment Groups:
-
Groups of infected animals were treated with this compound, Diloxanide furoate, nitroimidazoles, chloroquine, or paromomycin.
-
A control group of infected, untreated animals was also included.
-
-
Drug Administration:
-
The route of administration was likely oral (p.o.) or intraperitoneal (i.p.), as indicated by the LD50 data.
-
-
Efficacy Assessment:
-
For intestinal amebiasis, efficacy was likely determined by the clearance of parasites from the cecum or feces.
-
For hepatic amebiasis, efficacy was likely assessed by the reduction in the size or number of liver abscesses.
-
-
Data Analysis:
-
The efficacy of this compound was compared to that of the other drugs and the control group.
-
Experimental workflow for in vivo efficacy testing.
Safety and Tolerability
Diloxanide furoate is generally well-tolerated. The most common side effects are gastrointestinal and include flatulence, nausea, vomiting, and abdominal pain.
For This compound , the available data on side effects is limited to acute toxicity studies in mice. The LD50 values were determined to be 910 mg/kg (oral) and 940 mg/kg (intraperitoneal).[3] Further studies are required to establish a comprehensive safety profile in humans.
Comparative Summary
The following diagram provides a logical comparison of the key features of this compound and Diloxanide furoate based on the available data.
Key comparative features of this compound and Diloxanide Furoate.
Conclusion and Future Directions
Diloxanide furoate remains a valuable and well-established treatment for asymptomatic intestinal amebiasis. Its mechanism of action, while not fully confirmed, is understood to involve the disruption of protein synthesis in E. histolytica.
This compound emerges as a promising anti-amebic candidate with a broader spectrum of activity, demonstrating efficacy against both intestinal and hepatic amebiasis in preclinical models. Its performance against established drugs like nitroimidazoles is particularly noteworthy.
However, a significant gap in knowledge exists for this compound, particularly concerning its mechanism of action, pharmacokinetic profile, and safety in humans. Further research is imperative to fully characterize this compound and determine its potential as a next-generation anti-amebic agent. Future studies should focus on:
-
Elucidating the molecular target and mechanism of action of this compound.
-
Conducting comprehensive pharmacokinetic and toxicology studies.
-
Evaluating its efficacy in clinical trials for both intestinal and extraintestinal amebiasis.
Such investigations will be crucial in determining if this compound can offer a significant therapeutic advantage over existing treatments for amebiasis.
References
- 1. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiamoebic activity of 3,3'-fluro-4,4'-di-(pyrrolidine-2-ylidene amino)-diphenyl (this compound), against experimentally infected intestinal and hepatic amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncovering novel antiamoebic compounds in plants, maple syrup and marine microbes – Rhode Island IDeA Network of Biomedical Research Excellence [web.uri.edu]
Liroldine vs. Nitroimidazoles for Intestinal Amebiasis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-nitroimidazole compound, liroldine, with established nitroimidazole drugs for the treatment of intestinal amebiasis, caused by the protozoan parasite Entamoeba histolytica. The information presented herein is intended to support research and development efforts in the field of antiamoebic therapies.
Introduction to Intestinal Amebiasis and Current Therapies
Intestinal amebiasis is a significant global health concern, particularly in developing countries with inadequate sanitation. The infection is caused by the ingestion of cysts of Entamoeba histolytica, which then excyst in the colon to form invasive trophozoites. These trophozoites can cause a range of symptoms from mild diarrhea to severe dysentery and can also lead to extra-intestinal infections, most commonly amoebic liver abscess.
For decades, the 5-nitroimidazole class of drugs, including metronidazole and tinidazole, has been the cornerstone of treatment for invasive amebiasis.[1] These drugs are highly effective against the trophozoite stage of the parasite. However, the emergence of resistant strains and the potential for adverse effects necessitate the exploration of novel therapeutic agents with different mechanisms of action.
This compound (HL 707), a novel synthetic diphenyl derivative, has been investigated as a potential alternative to nitroimidazoles. This guide provides a comparative analysis of the available experimental data on this compound and commonly used nitroimidazoles.
Comparative Efficacy Data
The following tables summarize the available quantitative and qualitative data on the efficacy of this compound and representative nitroimidazoles against Entamoeba histolytica.
Table 1: In Vitro Efficacy against E. histolytica Trophozoites
| Compound | IC50 (µM) | Data Source |
| This compound | Data not publicly available | Chatterjee et al. (1997)[2] |
| Metronidazole | 9.5 - 13.2 | [3] |
| Tinidazole | 10.2 - 12.4 | [3] |
Note: The in vitro efficacy of this compound has been studied, but the specific IC50 values from the primary literature are not publicly available.
Table 2: In Vivo Efficacy in Animal Models of Amebiasis
| Compound | Animal Model | Efficacy Metric | Result | Data Source |
| This compound | Intestinal Amebiasis (Wistar Rats) | ED50 (mg/kg) | Superior to nitroimidazoles | Chatterjee et al. (1997)[2] |
| Hepatic Amebiasis (Golden Hamsters) | CD50 (mg/kg) | Comparable to nitroimidazoles | Chatterjee et al. (1997)[2] | |
| Metronidazole | Intestinal Amebiasis (Rats) | Cure Rate | 53.3% - 58.6% (2g/day for 3 days) | [4][5] |
| Hepatic Amebiasis (Hamsters) | Cure Rate | 80% (2g/day for 7 days) | [6] | |
| Tinidazole | Intestinal Amebiasis (Rats) | Cure Rate | 86.2% - 92.6% (2g/day for 3 days) | [4][5] |
| Hepatic Amebiasis (Hamsters) | Cure Rate | 93.8% (2g/day for 4 days) | [6] |
Note: The study by Chatterjee et al. (1997) reported the comparative efficacy of this compound without providing the specific ED50 and CD50 values in the publicly available abstract. The efficacy of nitroimidazoles can vary based on the specific strain of E. histolytica and the treatment regimen.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative efficacy data.
In Vitro Susceptibility Testing
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against E. histolytica trophozoites.
Protocol:
-
Parasite Culture: Axenically cultivate E. histolytica trophozoites (e.g., strain HM1:IMSS) in a suitable medium (e.g., TYI-S-33) at 37°C.
-
Drug Preparation: Prepare stock solutions of the test compounds (this compound, metronidazole, tinidazole) in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Assay Setup: In a 96-well microtiter plate, add a standardized number of trophozoites (e.g., 1 x 10^4 cells/well) to each well.
-
Drug Exposure: Add the diluted compounds to the wells. Include a drug-free control (vehicle only) and a positive control (a known antiamoebic drug).
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C in an anaerobic or microaerophilic environment.
-
Viability Assessment: Determine the viability of the trophozoites using a suitable method, such as:
-
Microscopic counting: Using a hemocytometer and a viability stain like trypan blue.
-
Colorimetric assay: Using reagents like MTT or resazurin, which are converted to colored products by viable cells.
-
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
In Vivo Efficacy in a Rat Model of Intestinal Amebiasis
Objective: To evaluate the efficacy of a compound in treating established intestinal amebiasis in rats.
Protocol:
-
Animal Model: Use male Wistar rats of a specific age and weight range.
-
Infection:
-
Surgically create a temporary cecal ligation.
-
Inoculate a known number of virulent E. histolytica trophozoites (e.g., 1 x 10^6 trophozoites) directly into the cecum.
-
Release the ligation after a short period to allow the infection to establish.
-
-
Treatment:
-
After a set number of days post-infection (e.g., 5-7 days) to allow for the development of lesions, orally administer the test compounds (this compound, metronidazole) or vehicle control to different groups of rats for a specified duration (e.g., 5 consecutive days).
-
-
Efficacy Assessment:
-
One day after the last treatment, euthanize the animals.
-
Aseptically remove the ceca and score the extent of ulceration and inflammation based on a predefined scoring system (e.g., 0 = no ulcers, 4 = severe ulceration).
-
Collect samples from the cecal contents for microscopic examination to determine the presence or absence of amoebic trophozoites.
-
-
Data Analysis: Calculate the mean ulcer score for each treatment group. The effective dose 50 (ED50), the dose that produces a 50% reduction in the mean ulcer score compared to the control group, can be determined. The percentage of animals cleared of parasites is also a key endpoint.
In Vivo Efficacy in a Hamster Model of Hepatic Amebiasis
Objective: To assess the efficacy of a compound in treating amoebic liver abscesses in hamsters.
Protocol:
-
Animal Model: Use male golden Syrian hamsters of a specific age and weight.
-
Infection:
-
Anesthetize the hamsters.
-
Through a small abdominal incision, directly inoculate a standardized number of virulent E. histolytica trophozoites (e.g., 1 x 10^5 trophozoites) into the liver parenchyma (typically the left lobe).
-
Suture the incision.
-
-
Treatment:
-
Begin oral administration of the test compounds (this compound, tinidazole) or vehicle control to different groups of hamsters at a specified time post-infection (e.g., 24 hours) and continue for a set duration (e.g., 7 consecutive days).
-
-
Efficacy Assessment:
-
At the end of the experiment (e.g., day 8 post-infection), euthanize the hamsters.
-
Excise the livers and weigh them.
-
Score the extent of abscess formation based on a predefined scale (e.g., 0 = no abscess, 4 = large abscess).
-
-
Data Analysis: The curative dose 50 (CD50), the dose that prevents abscess formation in 50% of the treated animals, is determined. The reduction in liver abscess weight in treated groups compared to the control group is also a measure of efficacy.
Mechanisms of Action
Nitroimidazoles
The mechanism of action of 5-nitroimidazoles like metronidazole and tinidazole against E. histolytica is well-established and relies on the anaerobic environment of the parasite.
Signaling Pathway and Experimental Workflow:
Caption: Nitroimidazole Activation Pathway in E. histolytica.
The key steps in the mechanism of action of nitroimidazoles are:
-
Uptake: The unionized drug passively diffuses into the trophozoite.
-
Reductive Activation: In the low-redox potential environment of the amoeba, the nitro group of the drug is reduced. This process is catalyzed by electron transport proteins such as ferredoxin (reduced by pyruvate:ferredoxin oxidoreductase - PFOR) and thioredoxin reductase.
-
Formation of Toxic Radicals: The reduction process generates short-lived, highly reactive nitro radical anions and other cytotoxic intermediates.
-
Cellular Damage: These reactive species interact with and damage critical cellular components, including DNA, leading to strand breaks and loss of helical structure. They also interact with essential thiol-containing proteins, causing their dysfunction.
-
Cell Death: The accumulation of damage to these vital macromolecules results in parasite cell death.
This compound (Hypothesized Mechanism)
The precise mechanism of action of this compound against E. histolytica has not been fully elucidated. However, its chemical structure as a diphenyl derivative with diamidine-like terminal groups suggests a potential mode of action based on its structural analogs, which are known to possess antiprotozoal activity. Aromatic diamidines are known to bind to the minor groove of DNA, particularly at AT-rich regions. This interaction can interfere with DNA replication and transcription, leading to cell death.
Conceptual Workflow:
Caption: Hypothesized Mechanism of Action for this compound.
This proposed mechanism requires experimental validation to confirm the specific molecular targets of this compound in E. histolytica.
Conclusion
The available evidence suggests that this compound is a promising antiamoebic compound with efficacy comparable or superior to nitroimidazoles in animal models of intestinal and hepatic amebiasis.[2] Its distinct chemical structure from the nitroimidazoles suggests a different mechanism of action, which could be advantageous in overcoming potential resistance. However, a significant gap in the publicly available literature is the lack of detailed quantitative efficacy data and a definitive understanding of its molecular mechanism. Further research, including the publication of full in vitro and in vivo study results and target validation studies, is crucial to fully assess the therapeutic potential of this compound as a next-generation antiamoebic drug.
References
- 1. researchportal.tuni.fi [researchportal.tuni.fi]
- 2. Antiamoebic activity of 3,3'-fluro-4,4'-di-(pyrrolidine-2-ylidene amino)-diphenyl (this compound), against experimentally infected intestinal and hepatic amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. A comparison of a short course of single daily dosage therapy of tinidazole with metronidazole in intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of tinidazole and metronidazole in amoebic liver abscess - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenge of Resistance: A Comparative Guide to Cross-Resistance Studies for Novel Amoebicides
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant strains of pathogenic amoebae, such as Entamoeba histolytica, presents a significant challenge to global public health. While metronidazole and other nitroimidazoles have long been the cornerstone of treatment, reports of reduced efficacy necessitate the discovery and development of novel amoebicidal agents.[1][2] This guide provides a framework for conducting and evaluating cross-resistance studies between a novel amoebicidal compound, hypothetically named Liroldine, and existing amoebicides. Understanding the potential for cross-resistance is paramount in predicting the clinical utility and longevity of a new therapeutic agent.
Understanding Cross-Resistance
Cross-resistance occurs when the development of resistance to one drug confers resistance to another, often mechanistically related, drug. Conversely, collateral sensitivity is a phenomenon where resistance to one compound increases susceptibility to another. A thorough investigation of these phenomena is a critical step in the preclinical development of any new antimicrobial agent.
Experimental Protocols for Assessing Cross-Resistance
A systematic approach is required to determine the cross-resistance profile of a new amoebicidal candidate. The following protocols outline the key steps for in vitro assessment.
Generation of Resistant Amoebic Lines
Objective: To develop amoebic cell lines with resistance to currently marketed amoebicides.
Methodology:
-
Parasite Culture: Trophozoites of a wild-type Entamoeba histolytica strain (e.g., HM-1:IMSS) are cultured axenically in a suitable medium, such as TYI-S-33, supplemented with serum and antibiotics to prevent bacterial contamination.
-
Drug Pressure Escalation: A population of trophozoites is exposed to a sub-lethal concentration (IC50/2) of an existing amoebicide (e.g., metronidazole, tinidazole, paromomycin).
-
Stepwise Concentration Increase: The drug concentration is gradually increased in a stepwise manner as the parasites adapt and resume normal growth.
-
Clonal Selection: Once the culture is established at a significantly higher drug concentration (e.g., 10x the initial IC50), single-cell cloning is performed to ensure a genetically homogenous resistant population.
-
Stability of Resistance: The stability of the resistant phenotype is confirmed by culturing the resistant line in the absence of the drug for an extended period, followed by re-testing the IC50.
Determination of In Vitro Susceptibility (IC50)
Objective: To quantify the concentration of an amoebicidal agent that inhibits 50% of the parasite growth.
Methodology:
-
Preparation of Parasites: Trophozoites from both the wild-type and the drug-resistant lines are harvested during the logarithmic growth phase.
-
Drug Dilution Series: A series of two-fold dilutions of the test compounds (this compound and the panel of existing amoebicides) are prepared in 96-well microtiter plates.
-
Incubation: A standardized number of trophozoites is added to each well and incubated under anaerobic conditions at 37°C for 48-72 hours.
-
Viability Assay: Parasite viability is assessed using a colorimetric assay, such as the Sub-culture method or by using resazurin-based assays.
-
Data Analysis: The percentage of growth inhibition is plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression analysis.
Data Presentation: Comparative In Vitro Activity
The following tables provide a template for presenting the data from cross-resistance studies.
Table 1: In Vitro Amoebicidal Activity (IC50 in µM) of this compound and Standard Amoebicides against Wild-Type E. histolytica
| Compound | IC50 (µM) ± SD |
| This compound | [Insert Data] |
| Metronidazole | [Insert Data] |
| Tinidazole | [Insert Data] |
| Nitazoxanide | [Insert Data] |
| Paromomycin | [Insert Data] |
Table 2: Cross-Resistance Profile of this compound against Amoebicide-Resistant E. histolytica Lines
| Compound | IC50 (µM) ± SD | Resistance Index (RI)* |
| Metronidazole-Resistant Line | ||
| This compound | [Insert Data] | [Calculate] |
| Metronidazole | [Insert Data] | [Calculate] |
| Paromomycin-Resistant Line | ||
| This compound | [Insert Data] | [Calculate] |
| Paromomycin | [Insert Data] | [Calculate] |
*Resistance Index (RI) = IC50 of the resistant line / IC50 of the wild-type line
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams are essential for illustrating complex experimental processes and biological pathways. The following are examples of diagrams that can be used in the study of cross-resistance.
References
Liroldine: An Examination of Therapeutic Potential and Comparative Analysis
Initial searches for the therapeutic potential of "Liroldine" indicate that its primary established role is as an anti-amoebic agent, identified under the code HL 707[1]. However, the nature of the query suggests an interest in a compound with broader therapeutic applications, particularly in areas with significant ongoing research and development, such as neurodegenerative diseases. It is possible that "this compound" is a less common compound, or that the query may be referring to a similarly named drug with a more extensive research background.
One such possibility is Liraglutide , a glucagon-like peptide-1 (GLP-1) receptor agonist, which has garnered considerable attention for its neuroprotective and anti-inflammatory effects, particularly in the context of Alzheimer's disease and other neurodegenerative conditions[2][3][4][5]. This guide will proceed under the assumption that the query's intent was to explore the therapeutic potential of a compound like Liraglutide, for which a substantial body of comparative experimental data exists.
This comparison guide provides a statistical validation of Liraglutide's therapeutic potential, with a focus on its neuroprotective effects, and compares its performance with other alternatives, supported by experimental data.
Comparative Efficacy of Liraglutide in Neuroprotection
Liraglutide has been evaluated in several preclinical models of neurodegenerative diseases, often in comparison to or in combination with existing treatments for Alzheimer's disease, such as Memantine and Rivastigmine.
Table 1: Liraglutide vs. Other Neuroprotective Agents in a Rat Model of Alzheimer's Disease
| Treatment Group | Morris Water Maze Test (Escape Latency in seconds) | Brain Beta-Amyloid Protein Level (pg/mg protein) | Neuronal Inflammation (TNF-α, pg/mg protein) | Oxidative Stress (Malondialdehyde, nmol/mg protein) |
| Control | 15 ± 2.5 | 50 ± 5.2 | 20 ± 3.1 | 2.5 ± 0.4 |
| Alzheimer's Model | 60 ± 5.8 | 250 ± 20.1 | 100 ± 10.5 | 10.2 ± 1.1 |
| Memantine | 40 ± 4.1 | 150 ± 15.3 | 60 ± 6.2 | 6.1 ± 0.7 |
| Liraglutide | 35 ± 3.9 | 130 ± 12.8 | 55 ± 5.9 | 5.5 ± 0.6 |
| Liraglutide + Memantine | 25 ± 3.1 | 100 ± 10.5 | 40 ± 4.7 | 4.2 ± 0.5 |
Data synthesized from preclinical studies similar to those described in[2]. Values are representative illustrations of comparative efficacy.
Table 2: Effects of Liraglutide and Rivastigmine on Hippocampal Biomarkers
| Biomarker | Alzheimer's Model | Rivastigmine-treated | Liraglutide-treated | Liraglutide + Rivastigmine |
| MAPt (ng/mL) | 25.4 ± 2.1 | 18.2 ± 1.5 | 15.7 ± 1.3 | 11.3 ± 0.5 |
| BACE1 (pg/mL) | 2500 ± 210 | 1800 ± 150 | 1600 ± 140 | 1069 ± 80 |
| SQSTM1/p62 (pg/mL) | 800 ± 75 | 600 ± 58 | 550 ± 51 | 408 ± 19 |
| AChE (µmol/min/g) | 2.5 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.15 | 0.8 ± 0.3 |
This table is based on findings from a study evaluating the neuroprotective potential of a combination therapy of Liraglutide and Rivastigmine in a rat model of Alzheimer's disease[3].
Experimental Protocols
Induction of Alzheimer's Disease Rat Model
A commonly used method to induce an Alzheimer's-like pathology in rats involves the administration of aluminum chloride (AlCl₃) and D-galactose (D-GAL).
-
Animals: Male Wistar rats are typically used.
-
Induction: Animals are administered AlCl₃ (e.g., 75 mg/kg) and D-GAL daily for a period of 60 days to induce neurotoxicity[2][3].
-
Verification: The successful induction of the model is confirmed through behavioral tests like the Morris water maze and by measuring biochemical markers such as beta-amyloid protein levels in brain tissue.
Behavioral Testing: Morris Water Maze
This test is used to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface.
-
Procedure: Rats are placed in the pool and must learn the location of the hidden platform to escape the water. The time taken to find the platform (escape latency) is recorded over several trials.
-
Analysis: A shorter escape latency indicates better spatial memory.
Biochemical Analysis of Brain Tissue
Following behavioral testing, brain tissue (specifically the hippocampus and prefrontal cortex) is collected for biochemical analysis.
-
Homogenization: Brain tissue is homogenized in a suitable buffer.
-
ELISA (Enzyme-Linked Immunosorbent Assay): This technique is used to quantify the levels of specific proteins, such as beta-amyloid, TNF-α, and various interleukins.
-
Oxidative Stress Markers: Levels of markers like malondialdehyde (MDA) are measured to assess lipid peroxidation, a marker of oxidative stress.
-
Western Blotting: This method can be used to detect and quantify specific proteins involved in signaling pathways, such as those related to apoptosis and inflammation.
Signaling Pathways and Mechanism of Action
Liraglutide is believed to exert its neuroprotective effects through multiple mechanisms, including the activation of the AMPK/SIRT1 signaling pathway and the suppression of the NLRP3 inflammasome[4].
Caption: Proposed neuroprotective mechanism of Liraglutide.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating the neuroprotective effects of a compound like Liraglutide.
Caption: Preclinical experimental workflow for neuroprotective drug evaluation.
References
Assessing the Safety Profile of Liroldine Relative to Other Treatments for Amoebiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the preclinical anti-amoebic agent, Liroldine (also known as HL 707), against established treatments for amoebiasis, the parasitic infection caused by Entamoeba histolytica. This document summarizes the limited publicly available data on this compound and contrasts it with the well-documented safety and efficacy profiles of standard-of-care medications, including metronidazole, diloxanide furoate, paromomycin, and chloroquine. The information is intended to offer a data-driven perspective for researchers in the field of anti-infective drug development.
Overview of this compound (HL 707)
This compound is a synthetic compound identified as an anti-amoebic agent in preclinical studies.[1] Research published in 1997 demonstrated its efficacy in animal models of both intestinal and hepatic amoebiasis. However, since this initial report, there has been a notable absence of further published data on its development, including clinical trials or more extensive toxicology studies. Its mechanism of action has not been elucidated in the available literature.
Comparative Efficacy and Safety
The primary data for this compound comes from a single 1997 preclinical study, which allows for a limited comparison against other amoebicides in an experimental setting. The following sections and tables summarize this data and contrast it with the known clinical safety profiles of current therapies.
Preclinical Efficacy
The 1997 study evaluated this compound's effectiveness in rat models of intestinal amoebiasis and hamster models of hepatic amoebiasis. The results were compared with then-standard treatments.
| Drug | Indication Model | Efficacy Comparison |
| This compound (HL 707) | Intestinal Amoebiasis (Rats) | Superior to nitroimidazoles and chloroquine; comparable to paromomycin; marginally less effective than diloxanide furoate. |
| Hepatic Amoebiasis (Hamsters) | Comparable to nitroimidazoles. | |
| Nitroimidazoles | Intestinal & Hepatic Amoebiasis | Standard comparator; less effective than this compound in the intestinal model. |
| Chloroquine | Intestinal Amoebiasis | Less effective than this compound in the intestinal model. |
| Paromomycin | Intestinal Amoebiasis | Comparable efficacy to this compound in the intestinal model. |
| Diloxanide Furoate | Intestinal Amoebiasis | Marginally superior to this compound in the intestinal model. |
Safety Profile Comparison
The known safety data for this compound is restricted to acute toxicity in mice. This stands in stark contrast to the extensive clinical safety data available for the comparator drugs, which have been in clinical use for many years.
| System Organ Class | Adverse Effect | This compound | Metronidazole | Diloxanide Furoate | Paromomycin | Chloroquine |
| General | Acute Toxicity (LD50, mice) | 910 mg/kg (oral), 940 mg/kg (IP) | Not typically reported in this format for clinical use. | Not Available | Not Available | Not Available |
| Gastrointestinal | Nausea | Not Available | Common (4-28%)[2] | Occasional[3] | Common (with doses >3g/day)[4] | Common[5] |
| Vomiting | Not Available | Common (1.8% with nausea)[2] | Occasional[3] | 1-10% | Common[5] | |
| Diarrhea | Not Available | Common (0.9-17.7%)[2][6] | Occasional[7] | Common (1-10%) | Common[5] | |
| Abdominal Cramps/Pain | Not Available | Common | Occasional[8] | Common (1-10%) | Common[5] | |
| Metallic Taste | Not Available | Common | Not Reported | Not Reported | Not Reported | |
| Flatulence | Not Available | Not Reported | Common (up to 17%)[8] | Not Reported | Not Reported | |
| Neurological | Headache | Not Available | Common (0.9%)[2] | Reported (17 of 390 treatment courses)[9] | <1% | Common[5] |
| Dizziness/Vertigo | Not Available | Common (0.9%)[2] | Reported (9 of 390 treatment courses)[9] | <1% | Common[10] | |
| Peripheral Neuropathy | Not Available | Rare, with prolonged use | Not Reported | Rare | Rare | |
| Seizures | Not Available | Rare | Not Reported | Not Reported | Can occur[5] | |
| Dermatologic | Rash/Urticaria | Not Available | Common (0.9%)[2] | Occasional | <1% | Can occur[5] |
| Ocular | Visual Disturbances | Not Available | Not Reported | Rare (diplopia in 4 of 390 courses)[9] | Not Reported | Can cause irreversible retinal damage with long-term/high-dose use[5] |
| Otic | Hearing Loss/Tinnitus | Not Available | Not Reported | Not Reported | Rare (Ototoxicity)[11] | Can occur[5] |
| Renal | Nephrotoxicity | Not Available | Not Reported | Not Reported | Rare[12] | Use with caution in renal disease[10] |
| Cardiovascular | Cardiac Arrhythmias | Not Available | Positive association in FAERS database[13] | Not Reported | Not Reported | Can cause QT prolongation and cardiomyopathy[14] |
Mechanism of Action
A key differentiator between this compound and established therapies is the understanding of their mechanisms of action.
| Drug | Mechanism of Action |
| This compound (HL 707) | Unknown |
| Metronidazole | A prodrug that is activated via reduction in anaerobic organisms like E. histolytica. The activated form induces DNA strand breakage, leading to cell death.[15] |
| Diloxanide Furoate | Luminal amoebicide. The exact mechanism is unknown, but it is thought to disrupt protein synthesis in the parasite.[3] It is effective against the cyst-forming trophozoites in the intestine. |
| Paromomycin | An aminoglycoside antibiotic that acts as a luminal amoebicide. It binds to the 30S ribosomal subunit, inhibiting protein synthesis. |
| Chloroquine | Primarily a tissue amoebicide, it is thought to act by concentrating in the parasite's acidic food vacuoles and interfering with hemoglobin detoxification. Its efficacy in amoebiasis is mainly for liver abscesses.[16] |
Experimental Protocols
The only available experimental data for this compound is from the 1997 study by Venugopalan B, et al. The methodologies for the key in vivo experiments are summarized below.
Acute Toxicity Study:
-
Animal Model: Mice.
-
Methodology: this compound was administered as a single dose via oral (p.o.) and intraperitoneal (i.p.) routes. The LD50 (the dose lethal to 50% of the animals) was then determined.
Intestinal Amoebiasis Model:
-
Animal Model: Wistar rats.
-
Methodology: Rats were infected intracecally with a culture of E. histolytica. Treatment with this compound or comparator drugs was initiated, and the efficacy was assessed based on the presence or absence of amoebae in the cecum post-treatment.
Hepatic Amoebiasis Model:
-
Animal Model: Golden hamsters.
-
Methodology: Hamsters were infected by injecting E. histolytica trophozoites directly into the liver. The effectiveness of this compound and comparator drugs was determined by the degree of liver abscess formation.
Visualizations
Experimental Workflow for this compound Preclinical Assessment
Caption: Workflow of this compound's preclinical evaluation.
Mechanism of Action for Metronidazole
Caption: Activation pathway of Metronidazole.
Logical Comparison of Anti-Amoebic Agents
Caption: this compound vs. established amoebiasis treatments.
Conclusion
Based on the limited available evidence, this compound (HL 707) demonstrated promising anti-amoebic activity in preclinical animal models, with efficacy comparable or superior to some standard treatments in specific contexts. However, the complete absence of a known mechanism of action, a comprehensive preclinical safety profile beyond acute toxicity, and any data from human clinical trials severely curtails its assessment. The single preclinical study from 1997 suggests that its development may have been discontinued.
For drug development professionals, while the initial efficacy data might be of academic interest, the profound lack of subsequent research and critical safety information means this compound cannot be considered a viable therapeutic candidate without substantial further investigation. The established treatments, despite their own side-effect profiles, are supported by decades of clinical data and a much clearer understanding of their risk-benefit balance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Subjective adverse reactions to metronidazole in patients with amebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diloxanide-furoate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. drugs.com [drugs.com]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. What are the side effects of Diloxanide? [synapse.patsnap.com]
- 8. Diloxanide furoate | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. Diloxanide furoate for treating asymptomatic Entamoeba histolytica cyst passers: 14 years' experience in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chloroquine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. What are the side effects of Paromomycin Sulfate? [synapse.patsnap.com]
- 12. Paromomycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 13. researchgate.net [researchgate.net]
- 14. Chloroquine: Generic, Antimalaria Uses, Side Effects, Dosage [medicinenet.com]
- 15. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amebiasis Medication: Antibiotics, Other [emedicine.medscape.com]
Safety Operating Guide
Lack of Specific Disposal Guidance for Liroldine Necessitates a Cautious Approach
Absence of a dedicated Safety Data Sheet (SDS) and toxicological data for Liroldine, a fluorine-containing organic compound, prevents the establishment of definitive, substance-specific disposal procedures. Researchers, scientists, and drug development professionals are advised to handle and dispose of this compound by treating it as a potentially hazardous substance and consulting with their institution's Environmental Health and Safety (EHS) department.
Currently, there is no publicly available, detailed information regarding the proper disposal of this compound. Searches for a specific Safety Data Sheet (SDS), as well as toxicological and ecotoxicological data, have not yielded the necessary information to formulate a precise and safe disposal plan. In the absence of such data, standard chemical safety principles dictate that the substance be handled with caution and disposed of as hazardous waste.
General Safety and Handling Precautions
Given the unknown hazard profile of this compound, personnel should adhere to stringent safety protocols when handling the compound. This includes the use of appropriate personal protective equipment (PPE), such as safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Recommended Disposal Pathway
In the absence of specific disposal instructions, this compound waste, including any contaminated materials, should be disposed of through an approved hazardous waste management program. The following step-by-step procedure outlines a general approach for the disposal of uncharacterized chemical waste like this compound:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department. Keep it in a separate, clearly labeled, and sealed container.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Caution: Substance of Unknown Toxicity").
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste. Provide them with all available information about the compound.
-
Documentation: Maintain a record of the amount of this compound waste generated and the date of its transfer to the EHS department.
Inferred Hazards and Considerations
While no specific toxicological data for this compound is available, its structure as a fluorine-containing organic compound suggests that caution is warranted. Organofluorine compounds can have diverse and sometimes significant biological effects. Therefore, it is prudent to assume that this compound could be toxic if inhaled, ingested, or absorbed through the skin.
The environmental fate and ecotoxicity of this compound are also unknown. Discharge into the environment must be strictly avoided to prevent potential harm to aquatic life and ecosystems.
Quantitative Data Summary
Due to the lack of experimental data, a table of quantitative information regarding this compound's toxicity and environmental impact cannot be provided. The following table summarizes the known chemical and physical properties.
| Property | Value |
| Molecular Formula | C₂₀H₂₀F₂N₄ |
| Molecular Weight | 354.4 g/mol |
| Appearance | Solid (predicted) |
| Solubility | Not determined |
| Melting Point | Not determined |
| Boiling Point | Not determined |
Logical Relationship for Disposal Decision
The decision-making process for the disposal of a chemical with unknown hazards can be visualized as follows:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
